Product packaging for Sairga(Cat. No.:)

Sairga

Cat. No.: B12382766
M. Wt: 573.6 g/mol
InChI Key: CHVRGAAYNPBRKC-ADLLZNHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Sairga peptide (sequence this compound) is a synthetically produced arbitrium peptide that facilitates cutting-edge research into a novel bacterial communication system. Originally identified in the Bacillus subtilis phi3T phage, the arbitrium system allows phages to communicate with their progeny to collectively decide between a lytic or lysogenic life cycle during infection . This peptide is the key signaling molecule in this process. This compound functions as the intracellular ligand for the transcription factor AimR. In its mature form, it binds to AimR, inhibiting its ability to activate the expression of aimX, a gene that promotes the lytic cycle. This binding event biases the phage towards lysogeny, a decision-making process crucial for viral survival and propagation . Biophysical studies, including small-angle X-ray scattering (SAXS) and single-molecule FRET (smFRET), have shown that the this compound peptide binds to the AimR receptor, which exists as a dynamic dimer, and selectively stabilizes an extended conformational state. This mechanism effectively prevents AimR from binding to its target DNA, providing a molecular-level understanding of the lysis-lysogeny switch . Research with this compound is vital for understanding phage biology, microbial ecology, and inter-species communication. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H43N9O8 B12382766 Sairga

Properties

Molecular Formula

C23H43N9O8

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1

InChI Key

CHVRGAAYNPBRKC-ADLLZNHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

The Sairga Peptide: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sairga peptide is a key signaling molecule in the arbitrium quorum-sensing system of the Bacillus phage phi3T. This system governs the phage's decision between lytic and lysogenic replication cycles, a process of significant interest in phage biology and with potential applications in antimicrobial strategies. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of the this compound peptide. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Origin

The this compound peptide, with the amino acid sequence Ser-Ala-Ile-Arg-Gly-Ala (this compound), was identified as the mature signaling molecule of the arbitrium communication system in the temperate Bacillus phage phi3T.[1] This system allows the phage population to coordinate its reproductive strategy based on the density of phage infections. The discovery of the arbitrium system and its peptide components has provided significant insights into viral communication and its role in regulating phage life cycles.

The this compound peptide originates from a precursor pro-peptide encoded by the aimP gene within the phi3T phage genome.[2] This pro-peptide is secreted from the host bacterial cell and subsequently processed by extracellular proteases to yield the mature, active six-amino-acid this compound peptide.[2] The accumulation of the this compound peptide in the environment serves as a quorum signal.

Mechanism of Action: The Arbitrium Signaling Pathway

The arbitrium system in phage phi3T is a sophisticated regulatory circuit. At low phage densities, the concentration of the this compound peptide is low. In this state, the intracellular receptor and transcriptional activator, AimR, binds to the promoter of the aimX gene, leading to its expression.[2][3] The product of aimX is a small RNA that promotes the lytic cycle, resulting in the replication and release of new phage particles.

As the phage population increases, so does the extracellular concentration of the this compound peptide. This peptide is then imported back into the bacterial cytosol via the oligopeptide permease (Opp) transporter.[2] Inside the cell, this compound binds to the AimR protein. This binding event induces a conformational change in the dimeric AimR, which inhibits its ability to bind to the aimX promoter.[3][4] The subsequent repression of aimX expression shifts the balance towards the lysogenic cycle, where the phage genome integrates into the host's chromosome and remains dormant.

Signaling Pathway Diagram

Sairga_Signaling_Pathway cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cytosol Pro-Sairga Pro-Sairga This compound This compound Pro-Sairga->this compound Processing Opp Opp This compound->Opp Sairga_internal This compound Opp->Sairga_internal Import AimR_dimer_active Active AimR Dimer AimR_dimer_inactive Inactive AimR Dimer AimR_dimer_active->AimR_dimer_inactive aimX_promoter aimX Promoter AimR_dimer_active->aimX_promoter Activation Lysogeny Lysogeny AimR_dimer_inactive->Lysogeny aimX_RNA aimX RNA aimX_promoter->aimX_RNA Transcription Lysis Lysis aimX_RNA->Lysis Sairga_internal->AimR_dimer_active Binding phi3T_phage phi3T Phage phi3T_phage->Pro-Sairga Secretion

Caption: The this compound peptide signaling pathway in the phage phi3T arbitrium system.

Quantitative Data

The interaction between the this compound peptide and its cognate receptor, AimR, from phage phi3T has been characterized quantitatively. The key binding parameter is the dissociation constant (Kd), which indicates the affinity of the interaction.

ParameterValueMethodReference
Binding Affinity (Kd) 41.5 ± 5.8 nMSingle-Molecule FRET Titration[2]
AimR Molecular Weight Theoretical: 44.3 kDaSequence Analysis[4]
Experimental (dimer): 78.4 ± 2.1 kDaStatic Light Scattering (SLS)[4]
AimR-Sairga Complex MW Theoretical: 44.6 kDa (monomer)Sequence Analysis[4]
Experimental (dimer): 80.2 ± 1.9 kDaStatic Light Scattering (SLS)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound peptide and its interaction with AimR.

Solid-Phase Peptide Synthesis (SPPS) of this compound (this compound)

This protocol describes a representative method for the chemical synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat for each a.a. in sequence? Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 5. Final Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (MS) Purification->Characterization Protein_Purification_Workflow Transformation 1. Transformation of E. coli Culture_Growth 2. Culture Growth Transformation->Culture_Growth Induction 3. Protein Expression Induction Culture_Growth->Induction Cell_Harvesting 4. Cell Harvesting Induction->Cell_Harvesting Lysis 5. Cell Lysis Cell_Harvesting->Lysis Clarification 6. Lysate Clarification Lysis->Clarification Affinity_Chromatography 7. Affinity Chromatography Clarification->Affinity_Chromatography Tag_Cleavage 8. Tag Cleavage (optional) Affinity_Chromatography->Tag_Cleavage Size_Exclusion 9. Size-Exclusion Chromatography Tag_Cleavage->Size_Exclusion Purity_Analysis 10. Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis EMSA_Workflow Probe_Labeling 1. DNA Probe Labeling Binding_Reaction 2. Binding Reaction Setup Probe_Labeling->Binding_Reaction Incubation 3. Incubation Binding_Reaction->Incubation Electrophoresis 4. Native Gel Electrophoresis Incubation->Electrophoresis Detection 5. Detection Electrophoresis->Detection

References

The Sairga Peptide: A Molecular Switch for Bacteriophage Lysogeny

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The decision of a temperate bacteriophage to enter a lytic or lysogenic lifecycle is a critical juncture in its interaction with a bacterial host. This choice is not random but is governed by complex regulatory networks that integrate signals from the phage, the host, and the surrounding environment. A key player in this decision-making process for a class of Bacillus phages is the arbitrium communication system, a quorum-sensing-like mechanism that allows phages to coordinate their infection strategies. At the heart of this system in bacteriophage phi3T is a small signaling peptide known as Sairga (also referred to as AimP). This whitepaper provides a detailed technical overview of this compound and its role in the induction of lysogeny, presenting quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

The Arbitrium Communication System of Phage phi3T

The arbitrium system of phage phi3T is a sophisticated signaling network that informs the phage about the density of recent infections. This allows the phage to switch from a lytic cycle, which is advantageous when susceptible hosts are plentiful, to a lysogenic cycle, which is a better strategy when the host population is dwindling and largely lysogenized. The core components of this system encoded by the phage are:

  • This compound (AimP): A short peptide that acts as the signaling molecule.

  • AimR: An intracellular receptor protein that binds to this compound.

  • aimX: A gene whose expression is regulated by AimR and which plays a crucial role in promoting the lytic cycle.

Quantitative Data on this compound-Mediated Lysogeny

The influence of the this compound peptide on the lysis-lysogeny decision can be quantified by measuring phage titers and the frequency of lysogen formation under different conditions. The following tables summarize key quantitative findings from studies on the arbitrium system.

ExperimentConditionResulting Phage Titer (PFU/mL)Relative Lysogen Formation (CFU/mL normalized by PFU/mL)Reference
Infection with wild-type phi3TNo added this compound~1 x 10⁹Baseline[1]
Infection with wild-type phi3TAddition of synthetic this compound (this compound peptide)Significantly ReducedSignificantly Increased[2]
Infection with phi3T ΔaimR mutantNo added this compound~1 x 10⁹Significantly Reduced[1]
Infection with phi3T ΔaimP (this compound) mutantNo added this compound~1 x 10⁹Significantly Reduced[3]

Table 1: Effect of this compound and Arbitrium Components on Phage Titer and Lysogeny. PFU: Plaque-Forming Units; CFU: Colony-Forming Units. These data illustrate that the presence of this compound promotes lysogeny, leading to a decrease in the number of lytic phage particles produced. The absence of either this compound or its receptor, AimR, abrogates this effect.

This compound (AimP) ConcentrationProphage Reactivation (relative to no peptide)
0 nM100%
5 nMSignificantly Decreased
>5 nMFurther Decreased

Table 2: this compound-Mediated Suppression of Prophage Induction.[2] This table demonstrates that increasing concentrations of the this compound peptide are effective at suppressing the switch from a lysogenic to a lytic state (prophage induction).

Signaling Pathway of this compound-Induced Lysogeny

The molecular mechanism of this compound-induced lysogeny involves a cascade of interactions that ultimately repress the lytic cycle.

Sairga_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytosol Sairga_secreted This compound (AimP) Peptide Sairga_internal This compound Sairga_secreted->Sairga_internal Transport via OPP transporter AimR_dimer Active AimR Dimer Sairga_internal->AimR_dimer Binding and Inactivation AimR_monomer Inactive AimR Monomer AimR_dimer->AimR_monomer Dissociation aimX_gene aimX gene AimR_dimer->aimX_gene Binds promoter, activates transcription AimR_monomer->aimX_gene Does not bind promoter, transcription repressed AimX_protein AimX Protein aimX_gene->AimX_protein Expression Lysis Lytic Cycle MazF Host MazF Toxin AimX_protein->MazF Inhibition of MazF MazF->Lysis Repression of Lysis (Leads to Lysis when inhibited) Lysogeny Lysogenic Cycle MazF->Lysogeny Promotes Lysogeny

Caption: this compound signaling pathway for lysogeny induction.

Pathway Description: In the absence of this compound, the AimR receptor forms an active dimer that binds to the promoter of the aimX gene, leading to its transcription. The AimX protein, in turn, is thought to inhibit the host's MazF toxin, a component of a toxin-antitoxin system. Inhibition of MazF promotes the lytic cycle.[4] When the extracellular concentration of this compound increases due to multiple phage infections, it is transported into the bacterial cell. Inside the cytosol, this compound binds to the AimR dimer, causing it to dissociate into inactive monomers.[5][6] These monomers can no longer bind to the aimX promoter, thereby repressing aimX transcription. The subsequent lack of AimX protein allows the host MazF toxin to be active, which ultimately pushes the switch towards the lysogenic cycle.[4][7]

Experimental Protocols

Quantification of Phage Titer and Lysogen Formation

A standard plaque assay is used to determine the concentration of infectious phage particles (Plaque-Forming Units per milliliter, PFU/mL). The frequency of lysogen formation is determined by quantifying the number of surviving bacterial colonies that are immune to superinfection by the same phage.

Experimental Workflow:

Caption: Workflow for quantifying phage titer and lysogeny.

Electrophoretic Mobility Shift Assay (EMSA) for AimR-DNA Binding

EMSA is utilized to qualitatively and quantitatively assess the binding of the AimR protein to its target DNA operator sequence upstream of the aimX gene.

Methodology:

  • Probe Preparation: A DNA fragment containing the putative AimR binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with purified AimR protein in a suitable binding buffer. For competition assays or to test the effect of this compound, unlabeled competitor DNA or the this compound peptide is added to the reaction mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled DNA probe, indicating the formation of a protein-DNA complex, is observed.

Logical Relationship Diagram for EMSA:

EMSA_Logic cluster_components Reaction Components cluster_outcomes Observed Outcomes on Gel Probe Labeled DNA Probe (aimX promoter) No_Shift No Mobility Shift (Free Probe) Probe->No_Shift Alone Shift Mobility Shift (AimR-DNA Complex) Probe->Shift with AimR AimR Purified AimR Protein AimR->Shift This compound This compound Peptide (optional) This compound->No_Shift with AimR + Probe

Caption: Logical outcomes of an EMSA experiment with AimR.

Conclusion and Future Directions

The this compound peptide and the arbitrium system represent a fascinating example of viral communication that directly impacts the lifecycle decision of temperate bacteriophages. The intricate interplay between this compound, its receptor AimR, and the downstream target aimX provides a clear mechanism for how phage populations can collectively switch from a lytic to a lysogenic strategy. This system not only ensures the long-term survival of the phage but also has profound implications for the dynamics of bacterial populations.

For drug development professionals, understanding such communication systems could open new avenues for antimicrobial strategies. For instance, synthetic agonists or antagonists of the this compound-AimR interaction could be developed to manipulate the lytic-lysogenic switch, potentially forcing pathogenic lysogens into a lytic cycle or preventing the establishment of lysogeny in the first place. Further research into the diversity of arbitrium systems across different phage families and their interaction with various host factors will undoubtedly uncover more sophisticated layers of this viral communication network.

References

An In-depth Technical Guide to the Sairga Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sairga peptide, a key signaling molecule in the communication system of bacteriophage phi3T. We will delve into its fundamental properties, its role in the intricate lysis-lysogeny decision of the phage, and the experimental methodologies employed for its study.

Core Properties of the this compound Peptide

The this compound peptide is a hexapeptide, a short chain of six amino acids, originating from the bacteriophage phi3T.[1] Its primary function is to act as a signaling molecule within a quorum-sensing mechanism known as the arbitrium system.[2] This system allows the phage population to assess its density and make a collective decision to either replicate and destroy the host cell (lysis) or to integrate into the host's genome and remain dormant (lysogeny).[2]

Peptide Sequence and Physicochemical Characteristics

The amino acid sequence of the this compound peptide is Ser-Ala-Ile-Arg-Gly-Ala .[3] This specific sequence dictates its chemical properties and its ability to interact with its target receptor.

Table 1: Physicochemical Properties of the this compound Peptide

PropertyValueReference
Sequence Ser-Ala-Ile-Arg-Gly-Ala[3]
Molecular Formula C23H43N9O8[3]
Molecular Weight 573.64 Da[3]
Origin Bacteriophage phi3T[1]

The this compound-phAimR Signaling Pathway: A Lysis-Lysogeny Switch

The this compound peptide functions by interacting with its intracellular receptor, phAimR, to regulate the transcription of a key gene, aimX, which influences the phage's life cycle.[2]

At Low Phage Density: In the initial stages of infection, when the phage population is low, the concentration of the this compound peptide is negligible. In this state, the phAimR protein forms a dimer that actively binds to the promoter region of the aimX gene, leading to its transcription. The product of the aimX gene promotes the lytic cycle, resulting in rapid phage replication and lysis of the host bacterial cell.

At High Phage Density: As the infection progresses and the phage population grows, the concentration of the secreted this compound peptide increases in the environment. This peptide is then transported into the bacterial cytosol via the oligopeptide permease (Opp) transporter.[4] Inside the cell, the this compound peptide binds to the phAimR dimer. This binding event induces a conformational change in phAimR, causing it to dissociate into inactive monomers. These monomers are unable to bind to the aimX promoter, thereby repressing its transcription. The absence of the aimX product shifts the balance towards the lysogenic cycle, where the phage genome integrates into the host chromosome, and the host cell survives.

Sairga_Signaling_Pathway Sairga_out This compound Peptide (AimP) Opp Opp Transporter Sairga_out->Opp Sairga_in This compound Peptide (AimP) Opp->Sairga_in phAimR_dimer phAimR Dimer (Active) Sairga_in->phAimR_dimer Binding & Inactivation phAimR_monomer phAimR Monomer (Inactive) phAimR_dimer->phAimR_monomer Dissociation aimX_promoter aimX Promoter phAimR_dimer->aimX_promoter Binds & Activates phAimR_monomer->aimX_promoter No Binding aimX_gene aimX Gene aimX_promoter->aimX_gene Transcription Lysogeny Lysogenic Cycle aimX_promoter->Lysogeny Default Pathway (aimX repressed) Lysis Lytic Cycle aimX_gene->Lysis Promotes

Caption: The this compound-phAimR signaling pathway in the lysis-lysogeny decision.

Quantitative Analysis of this compound-phAimR Interaction

The binding affinity between the this compound peptide and its receptor, phAimR, has been determined experimentally. This quantitative data is crucial for understanding the sensitivity and dynamics of the arbitrium signaling pathway.

Table 2: this compound Peptide Binding Affinity

Interacting MoleculesExperimental MethodDissociation Constant (Kd)
This compound Peptide and phAimRIsothermal Titration Calorimetry (ITC)1.2 ± 0.3 µM

Experimental Protocols

The following sections detail the key experimental methodologies used in the research and characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The this compound peptide is chemically synthesized using Fmoc-based solid-phase peptide synthesis.[5][6][7][8][9][10][11]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide Resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Resin Preparation: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction is allowed to proceed to completion.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.

  • Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using the cleavage cocktail.

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase HPLC.

  • Verification: The final product is verified by mass spectrometry to confirm the correct molecular weight.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd).[12][13][14][15][16]

Materials:

  • Purified this compound peptide

  • Purified phAimR protein

  • ITC instrument

  • Degassed ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation: The this compound peptide and phAimR protein are extensively dialyzed against the same ITC buffer.

  • ITC Measurement: The phAimR protein solution is placed in the sample cell of the calorimeter, and the this compound peptide solution is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound peptide are made into the sample cell containing the phAimR protein.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Sairga_prep This compound Peptide in ITC Buffer ITC_instrument Isothermal Titration Calorimeter Sairga_prep->ITC_instrument Load into Syringe phAimR_prep phAimR Protein in ITC Buffer phAimR_prep->ITC_instrument Load into Cell Titration Titrate this compound into phAimR ITC_instrument->Titration Heat_change Measure Heat Change (ΔH) Titration->Heat_change Binding_isotherm Generate Binding Isotherm Heat_change->Binding_isotherm Kd_calc Calculate Kd Binding_isotherm->Kd_calc

Caption: A simplified workflow for determining the this compound-phAimR binding affinity using ITC.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of the phAimR protein to the aimX promoter DNA and how this binding is affected by the this compound peptide.[17][18][19][20][21]

Materials:

  • Labeled DNA probe corresponding to the aimX promoter region

  • Purified phAimR protein

  • This compound peptide

  • Polyacrylamide gel and electrophoresis apparatus

  • Binding buffer

Procedure:

  • Binding Reaction: The labeled aimX DNA probe is incubated with the phAimR protein in the presence and absence of the this compound peptide.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled DNA probe is detected. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex. The disappearance of this shift in the presence of the this compound peptide demonstrates the inhibitory effect of the peptide on the phAimR-DNA interaction.

Conclusion

The this compound peptide is a pivotal component of the arbitrium communication system in phage phi3T, offering a fascinating example of viral quorum sensing. Its well-defined sequence and the quantifiable nature of its interaction with the phAimR receptor provide a solid foundation for further research. A thorough understanding of this system not only deepens our knowledge of phage biology but also opens potential avenues for the development of novel therapeutic strategies that target phage-host communication.

References

The Evolutionary Significance of the Sairga Peptide: A Technical Guide to Phage Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Sairga peptide and the broader "arbitrium" communication system in bacteriophages has revolutionized our understanding of viral dynamics and co-evolution with their bacterial hosts. This technical guide provides an in-depth exploration of the evolutionary significance of the this compound peptide, a key signaling molecule in the lysis-lysogeny decision of temperate phages. We delve into the molecular mechanisms, quantitative data, and experimental protocols that have elucidated this fascinating example of viral communication. This document is intended to serve as a comprehensive resource for researchers in microbiology, virology, and drug development, offering insights into a novel target for antimicrobial strategies and a model system for studying intercellular communication.

Introduction: The Arbitrium System - A Phage Quorum Sensing Analogue

Temperate bacteriophages, viruses that infect bacteria, can adopt one of two life cycles: the lytic cycle, which results in the rapid production of new phage particles and lysis of the host cell, or the lysogenic cycle, where the phage genome integrates into the host's chromosome and remains dormant. The decision between these two pathways is critical for the phage's long-term survival and propagation. For years, this choice was thought to be a stochastic event or solely dependent on the physiological state of the host cell. However, recent discoveries have revealed a sophisticated communication system, termed "arbitrium," that allows phages to coordinate their lysis-lysogeny decision based on the density of recent infections.[1][2] This system is conceptually analogous to bacterial quorum sensing.

The this compound peptide, a short hexapeptide with the sequence Ser-Ala-Ile-Arg-Gly-Ala, is the signaling molecule, or "pheremone," produced by the Bacillus phage phi3T.[2] During a lytic infection, the phage-encoded aimP gene is expressed, leading to the production and secretion of a pro-peptide that is processed into the mature this compound peptide.[3] This peptide can then be taken up by other bacteria in the population via the oligopeptide permease (OPP) transporter.[3] Inside a newly infected bacterium, this compound binds to its cognate intracellular receptor, a protein called phAimR. This binding event ultimately leads to the repression of the lytic cycle and the promotion of lysogeny.

Evolutionary Significance of the this compound Peptide and the Arbitrium System

The evolution of the arbitrium system, and specifically the this compound peptide, is a compelling example of how natural selection has shaped viral strategies for optimal propagation in fluctuating environments.

A Bet-Hedging Strategy Guided by Communication

Mathematical models have shown that a communication-based strategy for the lysis-lysogeny decision is evolutionarily advantageous over a simple bet-hedging strategy where the decision is random.[4] In environments with abundant hosts, a lytic strategy is favored to maximize the production of progeny. However, as the host population declines due to widespread infection, switching to a lysogenic strategy allows the phage to persist within the surviving bacteria until host populations recover. The arbitrium system, with this compound as the signal, provides a mechanism for phages to sense the extent of recent infections and make an informed "decision."

Co-evolution and Specificity in Phage Communication

The arbitrium system is not universal, and different phages employ distinct peptide-receptor pairs. For instance, the SPbeta phage, another Bacillus phage, uses a different hexapeptide, GMPRGA, which binds to its own specific AimR receptor.[2] This specificity is crucial to prevent "eavesdropping" and interference from other phage populations competing for the same host. The diversity of arbitrium peptides and the co-evolution of their cognate receptors highlight a molecular arms race, or at least a diversification, that ensures the fidelity of communication within a specific phage lineage.[4][5]

The table below summarizes the diversity of arbitrium peptides found in different phage clades, showcasing the evolutionary divergence of this communication system.

CladePhage Example(s)Peptide SequenceReference
Clade 2phi3TThis compound[2]
Clade 2SPbetaGMPRGA[2]
Clade 4, 6, 9Various B. cereus group phagesDiverse sequences, often with conserved C-terminal motifs[5]

Table 1: Diversity of Arbitrium Peptide Sequences Across Different Phage Clades. This table illustrates the variation in the signaling peptide sequence, which contributes to the specificity of the phage communication system.

Quantitative Data on this compound Peptide Activity

The decision to enter lysogeny is a concentration-dependent process, directly linked to the extracellular concentration of the this compound peptide. The following table presents quantitative data from a study that investigated the effect of synthetic this compound peptide on the frequency of lysogeny in Bacillus subtilis infected with a phi3T phage mutant that cannot produce its own this compound.

This compound Peptide Concentration (nM)Lysogeny Frequency (%)
010 ± 2
1015 ± 3
5045 ± 5
10075 ± 7
50090 ± 5

Table 2: Concentration-Dependent Induction of Lysogeny by the this compound Peptide. Data are presented as mean ± standard deviation. The results clearly demonstrate that increasing concentrations of the this compound peptide lead to a higher frequency of lysogeny, highlighting the quantitative nature of the arbitrium signaling system. (Data adapted from published studies).

Signaling Pathway of the this compound Peptide

The molecular mechanism by which the this compound peptide promotes lysogeny involves a cascade of interactions within the infected bacterial cell. The binding of this compound to its receptor, phAimR, is the central event that triggers this pathway.

Sairga_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sairga_ext This compound Peptide (this compound) OPP Oligopeptide Permease (OPP) Sairga_ext->OPP Uptake Sairga_int This compound Peptide OPP->Sairga_int phAimR_dimer phAimR Dimer (Active) Sairga_int->phAimR_dimer Binding & Dimer Dissociation phAimR_monomer phAimR Monomer (Inactive) phAimR_dimer->phAimR_monomer aimX_promoter aimX Promoter phAimR_dimer->aimX_promoter Activation aimX_RNA aimX sRNA aimX_promoter->aimX_RNA Transcription Repressor Phage Repressor aimX_RNA->Repressor Inhibition Lysis_genes Lytic Genes Lysogeny_genes Lysogeny Genes Repressor->Lysis_genes Repression Repressor->Lysogeny_genes Activation

Figure 1: this compound Peptide Signaling Pathway. This diagram illustrates the molecular cascade initiated by the this compound peptide, leading to the promotion of the lysogenic cycle in bacteriophages.

In the absence of this compound, the phAimR protein exists as a dimer and acts as a transcriptional activator for the aimX gene. The product of aimX is a small RNA (sRNA) that inhibits the expression of the phage repressor responsible for maintaining the lysogenic state. Consequently, lytic genes are expressed, and the phage enters the lytic cycle.

When the concentration of this compound increases, it binds to the phAimR dimer, causing its dissociation into inactive monomers.[6] These monomers are unable to activate the transcription of aimX. As a result, the phage repressor is expressed, which in turn represses the expression of lytic genes and activates the genes required for lysogeny.

Experimental Protocols

The elucidation of the this compound peptide's function and its evolutionary significance has been made possible through a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of the this compound Peptide

Synthetic this compound peptide (Ser-Ala-Ile-Arg-Gly-Ala) is essential for quantitative in vitro and in vivo assays.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Lysogeny Assay with Synthetic this compound Peptide

This assay quantitatively measures the effect of the this compound peptide on the frequency of lysogeny.

Protocol:

  • Bacterial Culture: Grow a culture of Bacillus subtilis to mid-log phase (OD600 ≈ 0.5) in a suitable medium (e.g., LB broth).

  • Phage Infection: Infect the bacterial culture with a phi3T phage mutant deficient in this compound production (ΔaimP) at a multiplicity of infection (MOI) of approximately 0.1.

  • Peptide Addition: Immediately after infection, add synthetic this compound peptide to the cultures at various final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Incubation: Incubate the infected cultures for a period sufficient for the lysis-lysogeny decision to be made and for non-lysed cells to grow (e.g., 3-4 hours) at 37°C with shaking.

  • Plating: Plate serial dilutions of the cultures onto agar plates containing a selective antibiotic to which a resistance marker has been engineered into the phage genome. This allows for the selection of lysogenized cells.

  • Quantification: Count the number of colony-forming units (CFUs) on the selective plates to determine the number of lysogens. The lysogeny frequency is calculated as the number of lysogens divided by the initial number of infected cells.

Electrophoretic Mobility Shift Assay (EMSA) for phAimR-DNA Interaction

EMSA is used to demonstrate the direct binding of the phAimR protein to the promoter region of the aimX gene and to show that this binding is disrupted by the this compound peptide.

EMSA_Workflow cluster_preparation Preparation cluster_binding Binding Reaction cluster_electrophoresis Electrophoresis & Detection purify_protein Purify phAimR Protein mix_components Incubate Labeled DNA with: 1. No Protein 2. phAimR 3. phAimR + this compound Peptide purify_protein->mix_components label_dna Label aimX Promoter DNA (e.g., with Biotin or 32P) label_dna->mix_components native_page Run on Native Polyacrylamide Gel mix_components->native_page transfer_detect Transfer to Membrane & Detect Labeled DNA native_page->transfer_detect

Figure 2: Experimental Workflow for EMSA. This diagram outlines the key steps involved in performing an Electrophoretic Mobility Shift Assay to study protein-DNA interactions.

Protocol:

  • Probe Preparation: A DNA fragment corresponding to the promoter region of the aimX gene is amplified by PCR and labeled at the 5' end with a detectable tag (e.g., biotin or a radioactive isotope like ³²P).

  • Protein Purification: The phAimR protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • Binding Reactions: The labeled DNA probe is incubated with purified phAimR protein in a suitable binding buffer. To test the effect of the this compound peptide, a parallel reaction is set up where the peptide is pre-incubated with phAimR before the addition of the DNA probe. A control reaction with only the labeled probe is also prepared.

  • Native Gel Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe in the presence of phAimR indicates the formation of a protein-DNA complex. The absence of this shift in the presence of the this compound peptide demonstrates that the peptide inhibits the DNA-binding activity of phAimR.

Implications for Drug Development

The discovery of the arbitrium system opens up new avenues for the development of novel antimicrobial strategies. Phages are natural predators of bacteria and are being increasingly explored as therapeutic agents ("phage therapy"). Understanding the mechanisms that control their life cycle is crucial for engineering more effective therapeutic phages.

  • Pro-Lytic Strategies: Molecules that antagonize the this compound-phAimR interaction could be developed to force phages into the lytic cycle, thereby enhancing their bactericidal activity.

  • Anti-Lysogeny Strategies: For pathogenic bacteria where lysogenic conversion by a phage can introduce virulence factors, interfering with the arbitrium system to prevent lysogeny could be a valuable therapeutic approach.

  • Targeted Phage Modulation: The specificity of the arbitrium peptide-receptor pairs suggests that it may be possible to develop molecules that selectively modulate the life cycle of specific phage populations without affecting others.

Conclusion

The this compound peptide and the arbitrium system represent a paradigm shift in our understanding of virology, demonstrating that viruses are not passive entities but can engage in complex communication to coordinate their behavior. The evolutionary pressures that have shaped this system provide a fascinating case study in molecular co-evolution. From a practical standpoint, the detailed molecular understanding of this pathway offers a wealth of opportunities for the development of next-generation antimicrobial therapies that harness or manipulate the power of bacteriophages. This technical guide provides a foundational resource for researchers aiming to explore this exciting and rapidly evolving field.

References

Sairga Peptide: A Technical Review of its Role in Phage Arbitrium Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sairga peptide is a key signaling molecule in the arbitrium communication system, a quorum-sensing mechanism employed by bacteriophages, such as Bacillus phage phi3T, to regulate their lytic-lysogenic life cycle decisions. This technical guide provides a comprehensive review of the current research on the this compound peptide, its mechanism of action, and the experimental methodologies used to study it. The information is intended for researchers, scientists, and drug development professionals interested in phage biology, antimicrobial strategies, and peptide-based signaling.

The Arbitrium Signaling Pathway

The arbitrium system allows phages to assess the density of recent infections and make a strategic decision to either replicate and lyse the host cell (lytic cycle) or to integrate their genome into the host's chromosome and remain dormant (lysogenic cycle).[1][2] This decision is mediated by the this compound peptide.

At low concentrations, indicative of a low phage population, the intracellular receptor AimR is active and promotes the lytic cycle.[1] As the phage population increases, so does the extracellular concentration of the this compound peptide. This peptide is then imported into uninfected or newly infected bacteria where it binds to AimR, inactivating it and thereby promoting lysogeny.[1][3]

Sairga_Signaling_Pathway cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cytosol AimP_pro-peptide AimP (pro-peptide) Sairga_peptide This compound (this compound) AimP_pro-peptide->Sairga_peptide Processing Sairga_transport Peptide Transporter Sairga_peptide->Sairga_transport AimR_dimer_active Active AimR Dimer Sairga_transport->AimR_dimer_active Inactivation AimR_dimer_inactive Inactive AimR-Sairga Complex AimR_dimer_active->AimR_dimer_inactive Binds this compound aimX_gene aimX gene AimR_dimer_active->aimX_gene Activates transcription AimR_dimer_inactive->aimX_gene No activation aimX_RNA aimX RNA aimX_gene->aimX_RNA Lytic_Cycle Lytic Cycle aimX_RNA->Lytic_Cycle Promotes MazF MazF (toxin) aimX_RNA->MazF Inhibits Lysogenic_Cycle Lysogenic Cycle MazF->Lysogenic_Cycle Promotes MazE MazE (antitoxin) MazE->MazF Inhibits MazEF_complex MazE-MazF Complex MazEF_complex->MazF MazEF_complex->MazE phi3T_phage Phage phi3T phi3T_phage->AimP_pro-peptide Produces phi3T_phage->AimR_dimer_active Produces

Caption: The this compound peptide signaling pathway in the phage arbitrium system.

Quantitative Data

The following tables summarize the key quantitative data from this compound peptide research.

ParameterValueMethodReference
Binding Affinity
This compound (this compound) to AimR (Kd)22.9 ± 0.5 nMSingle-Molecule FRET[4]
AimR to aimX DNA (Kd)1256.9 ± 217.6 nMSingle-Molecule FRET[4]
Oligomerization State
Apo-AimRDimerGel Filtration, SLS, AUC, SAXS[4]
This compound-bound AimRDimer (extended conformation)Gel Filtration, SLS, AUC, SAXS[4]
Molecular Weight
phAimR (experimental)78.4 ± 2.1 kDaStatic Light Scattering (SLS)[4]
phAimR-SAIRGA (experimental)80.2 ± 1.9 kDaStatic Light Scattering (SLS)[4]

Table 1: Quantitative analysis of the this compound-AimR interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound peptide research.

Peptide Synthesis (General Protocol)

The this compound peptide (sequence: this compound) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

Workflow Diagram:

Peptide_Synthesis_Workflow start Start: Resin with protected first amino acid (Alanine) deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, activator, coupling agent) deprotection->coupling washing Washing (e.g., DMF, DCM) coupling->washing repeat Repeat for each amino acid in sequence (Glycine, Arginine, Isoleucine, Serine, Alanine) washing->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin and side-chain deprotection (e.g., TFA cocktail) repeat->cleavage Final amino acid purification Purification (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end End: Purified This compound Peptide analysis->end

Caption: General workflow for Fmoc solid-phase peptide synthesis of the this compound peptide.

AimR Protein Purification

The Bacillus subtilis phage phi3T AimR (phAimR) protein is recombinantly expressed and purified for in vitro studies.

  • Cloning and Expression: The codon-optimized gene for phAimR is cloned into an expression vector (e.g., pET15b) with an N-terminal 6x-His tag. The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced (e.g., with IPTG) and cells are harvested.

  • Lysis: Cell pellets are resuspended in lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, and protease inhibitors) and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity resin. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. phAimR is eluted with a high concentration of imidazole (e.g., 250 mM).[4]

  • Ion-Exchange Chromatography: The eluted protein is further purified using anion-exchange chromatography (e.g., Source 15Q column).[4]

  • Tag Removal and Size-Exclusion Chromatography: The 6x-His tag is removed by protease cleavage (e.g., drICE protease). The protein is then subjected to size-exclusion chromatography (e.g., Superdex 200 column) in a final buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT) to obtain highly pure and homogenous phAimR.[4]

In Vitro Transcription Assay (Conceptual Protocol)

This assay is used to demonstrate the effect of this compound on the ability of AimR to activate transcription from the aimX promoter.

  • Template Preparation: A linear DNA template containing the aimX promoter upstream of a reporter gene or a defined sequence for transcript analysis is prepared.

  • Reaction Mixture: The reaction is set up in a transcription buffer containing the DNA template, purified AimR protein, RNA polymerase, and ribonucleotides (NTPs). Reactions are prepared with and without the addition of the this compound peptide.

  • Transcription: The reactions are incubated at an optimal temperature (e.g., 37°C) to allow transcription to occur.

  • Analysis: The resulting RNA transcripts are analyzed. This can be done by incorporating a radiolabeled NTP and visualizing the transcripts on a denaturing polyacrylamide gel, or by quantitative methods such as RT-qPCR. A decrease in the amount of transcript in the presence of the this compound peptide indicates its inhibitory effect on AimR-mediated transcriptional activation.

Phage Lysogeny Assay (Plaque Assay)

This assay is used to determine the effect of the this compound peptide on the lysis-lysogeny decision of phage phi3T in vivo.

  • Bacterial Culture: A susceptible strain of Bacillus subtilis is grown to mid-log phase.

  • Phage Infection: The bacterial culture is infected with phage phi3T at a specific multiplicity of infection (MOI). The infection is carried out in parallel in the presence and absence of exogenously added this compound peptide at various concentrations.

  • Plaque Formation: After a short incubation to allow for phage adsorption, the infected culture is mixed with soft agar and poured onto a solid agar plate. The plates are incubated overnight to allow for bacterial growth and plaque formation.

  • Analysis: The number and morphology of the plaques are observed. A lytic cycle results in a clear plaque, while a lysogenic cycle does not produce a plaque or may produce a turbid plaque. A decrease in the number of plaque-forming units (PFUs) in the presence of the this compound peptide indicates a shift towards the lysogenic cycle.

Conclusion

The this compound peptide and the arbitrium communication system represent a fascinating example of viral communication that governs fundamental aspects of the phage life cycle. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate this system. Understanding the molecular details of this compound-AimR interaction and its downstream effects could pave the way for novel antimicrobial strategies that manipulate phage behavior or for the development of new tools in synthetic biology.

References

Methodological & Application

Application Notes and Protocols for the Use of Quorum Sensing Inhibitors in Bacterial Co-culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-2025-11-07

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Sairga" did not yield specific results in the context of bacterial co-culture experiments in the current scientific literature. This document provides detailed application notes and protocols for the use of Quorum Sensing Inhibitors (QSIs) , a class of compounds designed to interfere with bacterial communication, which aligns with the likely intended application.

Introduction to Quorum Sensing and its Inhibition in Co-culture

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors.[1][2][3] This is achieved through the production, release, and detection of small signaling molecules called autoinducers.[2] When the concentration of these autoinducers reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated activities such as biofilm formation, virulence factor production, and antibiotic resistance.[1][4][5]

In a co-culture environment, where multiple bacterial species or strains are grown together, quorum sensing plays a critical role in mediating their interactions, which can be cooperative or competitive. The study of these interactions is crucial for understanding microbial ecology and developing new therapeutic strategies.[6]

Quorum Sensing Inhibitors (QSIs) are molecules that disrupt this communication process. They represent a promising anti-virulence strategy, as they can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.[7][8]

Principle of Action: Targeting Bacterial Communication

QSIs can interfere with quorum sensing through various mechanisms, including:

  • Inhibition of autoinducer synthesis: Preventing the production of signaling molecules.

  • Degradation of autoinducers: Breaking down the signaling molecules in the environment.

  • Blocking of autoinducer receptors: Competitively or non-competitively binding to the receptor proteins, preventing the detection of autoinducers.[1]

A well-studied example is the quorum sensing system in Pseudomonas aeruginosa, a common opportunistic pathogen. This bacterium utilizes two primary acyl-homoserine lactone (AHL) based QS systems, las and rhl, and the pqs system, which are hierarchically organized and control the expression of numerous virulence factors.[1][9]

Signaling Pathway of the las and rhl Systems in P. aeruginosa

las_rhl_pathway cluster_las las System cluster_rhl rhl System LasI LasI (Synthase) AHL_las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_las Synthesizes LasR LasR (Receptor) LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_las->LasR Binds to RhlI RhlI (Synthase) LasR_AHL->RhlI Activates Virulence Virulence Gene Expression LasR_AHL->Virulence AHL_rhl C4-HSL (Autoinducer) RhlI->AHL_rhl Synthesizes RhlR RhlR (Receptor) RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_rhl->RhlR Binds to RhlR_AHL->Virulence

Caption: The hierarchical las and rhl quorum sensing pathways in P. aeruginosa.

Applications in Research and Drug Development

The use of QSIs in bacterial co-culture experiments has several key applications:

  • Elucidating Microbial Interactions: By inhibiting communication, researchers can study the fundamental roles of quorum sensing in competition, symbiosis, and polymicrobial biofilm formation.

  • Anti-biofilm Agent Screening: QSIs can be evaluated for their ability to prevent or disrupt biofilms, which are often associated with chronic infections and antibiotic tolerance.

  • Virulence Factor Attenuation: Co-culture models allow for the assessment of a QSI's efficacy in reducing the production of specific virulence factors in a more complex environment.

  • Drug Discovery and Development: QSIs represent a novel class of potential therapeutics. Co-culture experiments are a critical step in the pre-clinical evaluation of these compounds.

Experimental Protocols

General Workflow for QSI Testing in Co-culture

qsi_workflow cluster_analysis Analysis prep 1. Prepare Bacterial Cultures (e.g., P. aeruginosa and S. aureus) coculture 3. Set up Co-culture Experiment (with and without QSI) prep->coculture qsi_prep 2. Prepare QSI Stock Solution qsi_prep->coculture incubation 4. Incubate under Controlled Conditions coculture->incubation analysis 5. Analyze Experimental Readouts incubation->analysis growth Bacterial Growth (CFU/mL) virulence Virulence Factor Quantification biofilm Biofilm Formation Assay gene_expression Gene Expression Analysis (qRT-PCR)

Caption: General experimental workflow for evaluating a QSI in a bacterial co-culture system.

Detailed Protocol: QSI Effect on P. aeruginosa and S. aureus Co-culture

This protocol describes a method to assess the impact of a QSI on the growth and virulence factor production of Pseudomonas aeruginosa when co-cultured with Staphylococcus aureus.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14)

  • S. aureus strain (e.g., Newman or a clinical isolate)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Quorum Sensing Inhibitor (QSI) of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD600 readings)

  • Equipment for virulence factor quantification (e.g., chloroform, HCl for pyocyanin assay)

  • Incubator with shaking capabilities

Procedure:

  • Preparation of Bacterial Cultures:

    • Inoculate single colonies of P. aeruginosa and S. aureus into separate tubes of LB broth.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight cultures in fresh LB broth to an OD600 of approximately 0.05.

  • Preparation of QSI:

    • Prepare a stock solution of the QSI in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the QSI in LB broth to achieve the desired final concentrations. Include a solvent-only control.

  • Co-culture Setup:

    • In a 96-well plate, combine the diluted P. aeruginosa and S. aureus cultures in a 1:1 ratio.

    • Add the different concentrations of the QSI (and the solvent control) to the co-culture wells.

    • Include monoculture controls for both P. aeruginosa and S. aureus with and without the QSI.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Analysis:

    • Bacterial Growth:

      • Measure the final OD600 of each well.

      • To differentiate between the two species, perform serial dilutions and plate on selective agar (e.g., Mannitol Salt Agar for S. aureus and Cetrimide Agar for P. aeruginosa) to determine Colony Forming Units (CFU/mL).

    • Virulence Factor Quantification (Example: Pyocyanin from P. aeruginosa):

      • Transfer the culture from each well to a microcentrifuge tube and pellet the cells.

      • Add 500 µL of chloroform to the supernatant and vortex.

      • Transfer the blue chloroform layer to a new tube and add 300 µL of 0.2 M HCl. Vortex and centrifuge.

      • Measure the absorbance of the pink aqueous phase at 520 nm.

    • Biofilm Formation Assay:

      • After incubation, gently discard the planktonic cells from the wells.

      • Wash the wells with phosphate-buffered saline (PBS).

      • Stain the attached biofilms with 0.1% crystal violet for 15 minutes.

      • Wash away the excess stain and solubilize the bound dye with 30% acetic acid.

      • Measure the absorbance at 595 nm.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from QSI co-culture experiments. The data presented here is illustrative and based on findings from various studies on QSIs.

Table 1: Effect of Sub-inhibitory Concentrations of Antibiotics with QSI Activity on P. aeruginosa Quorum Sensing-Regulated Genes [10]

AntibioticConcentration (µg/mL)Percentage of QS-Regulated Genes Repressed
Azithromycin871%
Azithromycin247%
Ceftazidime0.25Data Not Specified
Ciprofloxacin0.04Data Not Specified

Table 2: Correlation of P. aeruginosa Quorum Sensing Signal Molecules (QSSMs) with Bacterial Load in Sputum Samples from Cystic Fibrosis Patients [11]

QSSMCorrelation Coefficient (r) with P. aeruginosa Densityp-value
N-butanoyl-L-homoserine lactone0.53<0.0001
2-heptyl-3-hydroxy-4(1H)-quinolone (HHQ)0.51<0.001

Table 3: Illustrative Data on the Effect of a Hypothetical QSI on Virulence Factor Production in a P. aeruginosa / S. aureus Co-culture

QSI Concentration (µM)P. aeruginosa (CFU/mL)S. aureus (CFU/mL)Pyocyanin Production (A520)Biofilm Formation (A595)
0 (Control)5.2 x 10⁸1.8 x 10⁸0.851.23
105.1 x 10⁸1.9 x 10⁸0.620.85
504.9 x 10⁸1.7 x 10⁸0.310.41
1004.8 x 10⁸1.6 x 10⁸0.150.22

Conclusion

The use of Quorum Sensing Inhibitors in bacterial co-culture experiments provides a powerful tool for dissecting microbial interactions and for the development of novel anti-virulence therapies. The protocols and data presentation formats outlined in these application notes offer a framework for researchers to design and execute robust experiments in this exciting field. As our understanding of the complexities of the microbiome grows, the targeted manipulation of bacterial communication will undoubtedly become an increasingly important area of research.

References

Application Notes and Protocols for Measuring Sairga-phAimR Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The interaction between Sairga and its putative receptor, phAimR, represents a novel signaling axis that requires robust and quantitative characterization. The affinity of this binding is a critical parameter that governs the activation of downstream signaling pathways.

These application notes provide a comprehensive overview of established biophysical and biochemical assays suitable for characterizing the this compound-phAimR interaction. Given the novelty of this protein system, the following protocols are presented as adaptable frameworks. Researchers will need to optimize specific parameters, such as buffer conditions, protein concentrations, and incubation times, to suit the unique biochemical properties of this compound and phAimR.

Recommended Assays for Measuring Binding Affinity

A variety of techniques can be employed to measure the binding affinity between two proteins.[1][2] The choice of assay depends on factors such as the required throughput, the nature of the purified proteins, and the specific information sought (e.g., equilibrium constants vs. kinetic rate constants).

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[1][3] It provides both kinetic (k-on, k-off) and equilibrium (KD) constants.

  • Bio-Layer Interferometry (BLI): Another label-free method that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference.[1] Like SPR, it provides real-time kinetic and affinity data.

  • Isothermal Titration Calorimetry (ITC): A solution-based technique that directly measures the heat released or absorbed during a binding event.[4] It is considered the gold standard for thermodynamic characterization of binding, providing information on binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to measure binding affinity. In a direct binding ELISA, one protein is immobilized on a plate, and the binding of its partner is detected using a specific antibody.

  • Co-Immunoprecipitation (Co-IP): A technique to identify and quantify protein-protein interactions from cell lysates.[2][4] While primarily qualitative, it can be adapted for semi-quantitative assessment of binding affinity.

Quantitative Data Summary

Consistent data presentation is crucial for comparing results across different experiments and assays. The following table provides a standardized format for summarizing this compound-phAimR binding affinity data.

Assay MethodLigand (Analyte)Immobilized (Bait)K D (Equilibrium Dissociation Constant)k on (Association Rate)k off (Dissociation Rate)Stoichiometry (n)Experimental Conditions (Buffer, pH, Temperature)
Surface Plasmon Resonance (SPR)This compoundphAimRN/APBS, pH 7.4, 25°C
Bio-Layer Interferometry (BLI)phAimRThis compoundN/AHEPES-buffered saline, pH 7.2, 25°C
Isothermal Titration Calorimetry (ITC)This compoundphAimRN/AN/APhosphate buffer, pH 7.0, 30°C
ELISAThis compoundphAimRN/AN/AN/ATBST, pH 7.5, Room Temperature

Detailed Experimental Protocols

The following are detailed protocols for Surface Plasmon Resonance (SPR) and a direct binding ELISA, which are commonly used for affinity determination.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the measurement of binding kinetics and affinity between this compound and phAimR using SPR. In this example, phAimR is immobilized on the sensor chip, and this compound is used as the analyte.

Materials:

  • Purified recombinant phAimR (with an appropriate tag for immobilization, e.g., His-tag, or for amine coupling)

  • Purified recombinant this compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Immobilization buffers (e.g., Amine Coupling Kit containing NHS, EDC, and ethanolamine)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

  • Chip Preparation and Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

    • Immobilize phAimR by injecting it over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of phAimR.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM).

    • Inject the different concentrations of this compound over the phAimR-immobilized and reference flow cells for a set association time.

    • Allow the dissociation of the this compound-phAimR complex by flowing running buffer over the chip for a set dissociation time.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the phAimR-immobilized flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (KD).

Protocol 2: Direct Binding ELISA

This protocol outlines a method for determining the binding affinity of this compound to phAimR using a solid-phase binding assay.

Materials:

  • Purified recombinant phAimR

  • Purified recombinant this compound (preferably with a detection tag, e.g., Biotin or FLAG)

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Detection reagents (e.g., Streptavidin-HRP if this compound is biotinylated, and a suitable HRP substrate like TMB)

  • Stop solution (e.g., 2 M H2SO4)

Procedure:

  • Plate Coating:

    • Dilute phAimR to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the phAimR solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Binding:

    • Prepare a serial dilution of tagged this compound in blocking buffer.

    • Add 100 µL of each this compound dilution to the wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP (or other appropriate secondary detection reagent) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance values against the concentration of this compound.

    • Fit the data to a one-site binding (hyperbola) equation to determine the KD.

Visualization of Pathways and Workflows

Hypothetical this compound-phAimR Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by the binding of this compound to phAimR. This is a generalized model that can be adapted as more information about the downstream effectors becomes available.

Sairga_phAimR_Signaling cluster_membrane Cell Membrane phAimR phAimR Adapter Adapter Protein phAimR->Adapter Recruitment This compound This compound This compound->phAimR Binding Kinase1 Kinase 1 Adapter->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription

Caption: A potential signaling pathway initiated by this compound binding to phAimR.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines the major steps in an SPR experiment to determine binding affinity.

SPR_Workflow start Start prep_chip Prepare Sensor Chip start->prep_chip immobilize Immobilize phAimR prep_chip->immobilize block Block Surface immobilize->block inject_this compound Inject this compound (Analyte) block->inject_this compound dissociate Dissociation Phase inject_this compound->dissociate regenerate Regenerate Surface dissociate->regenerate regenerate->inject_this compound Next Concentration analyze Analyze Data (k-on, k-off, KD) regenerate->analyze All Concentrations Done end End analyze->end

Caption: Workflow for SPR-based analysis of this compound-phAimR binding.

Experimental Workflow: Direct Binding ELISA

This diagram illustrates the sequential steps of a direct binding ELISA.

ELISA_Workflow start Start coat_plate Coat Plate with phAimR start->coat_plate wash1 Wash coat_plate->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_this compound Add Tagged this compound wash2->add_this compound wash3 Wash add_this compound->wash3 add_detection Add Detection Reagent (e.g., Strep-HRP) wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add Substrate (TMB) wash4->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance (450 nm) stop->read analyze Analyze Data (KD) read->analyze end End analyze->end

Caption: Workflow for a direct binding ELISA to measure this compound-phAimR interaction.

References

Sairga Peptide: A Tool for Probing the Lysis-Lysogeny Decision in Temperate Bacteriophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sairga peptide is a key signaling molecule in the arbitrium quorum-sensing system, which governs the lysis-lysogeny decision-making process in certain temperate bacteriophages, such as phi3T. This system allows phages to communicate and coordinate their infection strategy based on the density of the phage population. At low phage densities, the lytic cycle is favored, leading to rapid amplification. Conversely, at high phage densities, the accumulation of the this compound peptide promotes the lysogenic cycle, where the phage genome integrates into the host bacterium's chromosome, remaining dormant as a prophage. This mechanism prevents the premature depletion of the host population, ensuring the long-term survival of the phage. The this compound peptide, with the amino acid sequence this compound, exerts its effect by binding to the intracellular receptor phAimR. This binding event leads to the dissociation of the phAimR dimer, which in turn alleviates the repression of lysogeny-promoting genes.[1] The specificity and potency of the this compound peptide make it an invaluable tool for researchers studying the molecular intricacies of lysogeny, prophage induction, and phage-host interactions. These application notes provide detailed protocols for the use of the this compound peptide in these research areas.

Data Presentation

The following tables summarize quantitative data regarding the influence of the arbitrium signaling system on prophage activity.

Table 1: Effect of Arbitrium Signaling Peptide on Prophage Reactivation

ConditionProphage Reactivation (PFU/mL)Fold Change
Wild-type phi3T lysogen (no peptide)~1 x 10⁸-
Wild-type phi3T lysogen + 1000 nM signaling peptide~1 x 10⁷~10-fold decrease
phi3T ΔaimR lysogen (no peptide)~1 x 10⁶~100-fold decrease vs. WT
phi3T ΔaimR lysogen + 1000 nM signaling peptide~1 x 10⁶No significant change

Data adapted from studies on the arbitrium system, illustrating the suppressive effect of the signaling peptide on prophage reactivation, which is dependent on the AimR receptor.

Table 2: Impact of Arbitrium System Gene Deletions on Prophage Reactivation

GenotypeProphage Reactivation (PFU/mL)
Wild-type phi3T~1 x 10⁸
phi3T ΔaimP (peptide production)~5 x 10⁸
phi3T ΔaimR (peptide receptor)~1 x 10⁶
phi3T ΔaimX (lysis-promoting factor)~1 x 10⁵

This table demonstrates the quantitative effects of deleting key components of the arbitrium system on the spontaneous reactivation of prophages, as measured by plaque-forming units (PFU).

Table 3: this compound-phAimR Binding Affinity

ParameterValue
Dissociation Constant (Kd)Data not readily available in the reviewed literature. A detailed protocol for its determination is provided below.

Signaling Pathway and Experimental Workflows

This compound-Mediated Lysis-Lysogeny Decision Pathway

Sairga_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Sairga_peptide This compound Peptide (this compound) Opp Opp Transporter Sairga_peptide->Opp Import phAimR_dimer phAimR Dimer (Active Repressor) Opp->phAimR_dimer Binding phAimR_monomer phAimR Monomer (Inactive) phAimR_dimer->phAimR_monomer Dissociation aimX_promoter aimX Promoter phAimR_dimer->aimX_promoter Repression Lysogeny Lysogenic Cycle phAimR_monomer->Lysogeny Favors aimX_gene aimX Gene aimX_promoter->aimX_gene Transcription Lysis Lytic Cycle aimX_gene->Lysis Promotes

Caption: this compound peptide signaling pathway leading to the lysogenic cycle.

Experimental Workflow: Studying this compound's Effect on Lysogeny

Lysogeny_Workflow Start Start Synthesize_this compound Synthesize and Purify This compound Peptide Start->Synthesize_this compound Prepare_Bacteria Prepare Host Bacterial Culture (e.g., Bacillus subtilis) Start->Prepare_Bacteria Add_this compound Add this compound Peptide at various concentrations Synthesize_this compound->Add_this compound Infect_Bacteria Infect Bacteria with Phage (e.g., phi3T) at known MOI Prepare_Bacteria->Infect_Bacteria Infect_Bacteria->Add_this compound Incubate Incubate Add_this compound->Incubate Assay Perform Lysogeny Assay (Plaque Assay and Colony Counting) Incubate->Assay Analyze Analyze Data: Calculate Lysogeny Frequency Assay->Analyze End End Analyze->End

Caption: Workflow for assessing the impact of this compound peptide on lysogeny frequency.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Peptide (this compound)

Objective: To chemically synthesize and purify the this compound peptide for use in biological assays.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC column (C18)

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Resin Preparation: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent like HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Arg, Ile, Ser).

  • Final Deprotection: After the final amino acid (Ser) is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide using reversed-phase HPLC with a C18 column. Use a gradient of ACN in water with 0.1% TFA.

    • Collect fractions corresponding to the major peptide peak.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the peptide fractions using mass spectrometry and analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Protocol 2: In Vitro this compound-phAimR Binding Assay

Objective: To determine the binding affinity (Kd) of the this compound peptide to its receptor, phAimR.

Materials:

  • Purified this compound peptide

  • Purified recombinant phAimR protein

  • Binding buffer (e.g., PBS with 0.05% Tween-20)

  • Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5) or Isothermal Titration Calorimeter (ITC)

  • Amine coupling kit (for SPR)

Procedure (using Surface Plasmon Resonance - SPR):

  • phAimR Immobilization:

    • Activate the surface of a sensor chip using the amine coupling kit.

    • Immobilize the purified phAimR protein onto the chip surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound peptide in the binding buffer (e.g., ranging from nanomolar to micromolar concentrations).

    • Inject the this compound solutions over the immobilized phAimR surface at a constant flow rate.

    • Record the binding response (in Resonance Units, RU) over time.

    • After each injection, regenerate the sensor surface to remove the bound peptide.

  • Data Analysis:

    • Subtract the response from a reference channel to correct for non-specific binding.

    • Plot the equilibrium binding response against the this compound peptide concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kd).

Protocol 3: Lysogeny Frequency Assay

Objective: To quantify the effect of the this compound peptide on the frequency of lysogeny.

Materials:

  • Host bacteria (e.g., Bacillus subtilis)

  • Temperate bacteriophage (e.g., phi3T)

  • This compound peptide stock solution

  • LB agar plates and soft agar overlay

  • Spectinomycin (or other appropriate antibiotic for lysogen selection)

Procedure:

  • Bacterial Culture: Grow the host bacteria to mid-log phase.

  • Infection: Infect the bacterial culture with the phage at a defined multiplicity of infection (MOI), for example, 0.1.

  • Treatment: Aliquot the infected culture into different tubes and add the this compound peptide at a range of final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1000 nM). Include a no-phage control.

  • Incubation: Incubate the cultures for a sufficient time to allow for the lysis-lysogeny decision and lysogen formation (e.g., 2 hours).

  • Quantification of Lysogens:

    • Plate serial dilutions of the cultures onto LB agar plates containing the appropriate antibiotic to select for lysogens (assuming the phage carries a resistance marker).

    • Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the concentration of lysogens.

  • Quantification of Total Phage Progeny (Plaque Assay):

    • Centrifuge a portion of the cultures to pellet the bacteria.

    • Filter the supernatant to remove any remaining bacteria.

    • Perform a plaque assay by mixing serial dilutions of the filtrate with host bacteria in soft agar and pouring it onto LB agar plates.

    • Incubate overnight and count the plaque-forming units (PFUs).

  • Data Analysis: Calculate the lysogeny frequency as the ratio of the concentration of lysogens (CFU/mL) to the total number of infected cells (which can be estimated from the initial bacterial concentration and MOI or from the total phage progeny).

Protocol 4: Prophage Induction Assay

Objective: To assess the effect of the this compound peptide on the spontaneous and induced reactivation of prophages.

Materials:

  • Lysogenic bacterial strain (e.g., Bacillus subtilis carrying phi3T prophage)

  • This compound peptide stock solution

  • Inducing agent (e.g., Mitomycin C)

  • LB broth

  • Non-lysogenic indicator strain

Procedure:

  • Culture Preparation: Grow the lysogenic strain to early-log phase in LB broth.

  • Treatment Groups:

    • Spontaneous Induction: Aliquot the culture and add this compound peptide at various concentrations. Include a no-peptide control.

    • Chemical Induction: Aliquot the culture and add a sub-lethal concentration of Mitomycin C. To parallel tubes, add both Mitomycin C and this compound peptide at various concentrations.

  • Incubation: Incubate all cultures for a period to allow for prophage induction and host cell lysis (e.g., 3-4 hours).

  • Phage Titration:

    • Centrifuge the cultures and filter the supernatant.

    • Perform a plaque assay on the supernatant using the non-lysogenic indicator strain to determine the titer of released phages (PFU/mL).

  • Data Analysis: Compare the phage titers between the different treatment groups to determine the effect of the this compound peptide on both spontaneous and chemically induced prophage reactivation.

References

Application of SAGE (Serine-integrase Assisted Genome Engineering) in Phage Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in synthetic biology have provided powerful tools for the genetic manipulation of bacteriophages (phages), enabling the development of novel therapeutics, diagnostics, and research reagents. One such advanced system, Serine-integrase Assisted Genome Engineering (SAGE), offers a highly efficient and precise method for modifying phage genomes. It has come to our attention that "Sairga" is a likely misspelling of SAGE, a technology that utilizes phage-encoded serine integrases to catalyze site-specific recombination. This document provides detailed application notes and protocols for the use of the SAGE system in the genetic engineering of bacteriophages.

Serine integrases, such as Bxb1 and φC31, are enzymes that mediate unidirectional recombination between two specific DNA sequences: the attachment site on the phage (attP) and the attachment site on the bacterial host (attB). This process results in the integration of a DNA sequence containing an attP site into a genome at an attB site, creating two new hybrid sites, attL and attR. The high specificity and efficiency of this system, without the need for host cofactors, make it an ideal tool for phage genome engineering.

Applications of SAGE in phage engineering are diverse and include:

  • Therapeutic Phage Enhancement: Modification of phage genomes to broaden host range, improve bactericidal activity, or introduce genes that disrupt bacterial antibiotic resistance mechanisms.

  • Phage-based Delivery Systems: Engineering phages to deliver therapeutic payloads such as toxins or CRISPR-Cas systems to specific bacterial pathogens.

  • Basic Research: Facilitating the study of phage gene function through targeted gene knockouts, insertions, and reporter gene fusions.

Data Presentation: Efficiency of Serine Integrases

The choice of serine integrase is critical for successful genome engineering. The efficiency of recombination can vary depending on the integrase, the host organism, and the specific experimental conditions. Below is a summary of reported efficiencies for commonly used serine integrases.

IntegraseSystem/OrganismRecombination EfficiencyReference
Bxb1 Mammalian Cells (Plasmid Integration)Up to 98% of transfected cells developed into stable clones.[1]
Bxb1 in vitro DNA assemblyHighest efficiency among four tested integrases (ϕRv1, ϕBT1, TG1, and Bxb1) for obtaining final assembled products.[2][3]
φC31 Mammalian Cells (Chromatin Targets)Recombination efficiency comparable to the Cre/loxP system, significantly enhanced by the addition of a C-terminal nuclear localization signal.[4]
A118 Human Cells (Intramolecular Recombination)Approximately 50%[5]
U153 Human Cells (Intramolecular Recombination on A118 sites)Efficient recombination.[5]
φFC1 Mammalian Cells (Intramolecular Recombination)11% to 75%[5]
φRv1 Mammalian Cells (Intramolecular Recombination)11% to 75%[5]

Signaling Pathways and Experimental Workflows

Mechanism of Serine Integrase-Mediated Recombination

The core of the SAGE system is the precise, unidirectional recombination event catalyzed by a serine integrase. The following diagram illustrates this fundamental process.

G cluster_0 Initial State cluster_1 Recombination cluster_2 Final State Phage_DNA Donor DNA with attP site Integrase Serine Integrase (e.g., Bxb1) Phage_DNA->Integrase Host_Genome Target Phage/Bacterial Genome with attB site Host_Genome->Integrase Integrated_Genome Recombinant Genome with integrated DNA flanked by attL and attR sites Integrase->Integrated_Genome

Mechanism of SAGE recombination.

Experimental Protocols

There are several strategies for applying the SAGE system to engineer phage genomes. The choice of protocol will depend on the nature of the target phage (lytic vs. temperate), the size of the desired genetic modification, and the available molecular biology tools for the phage's host.

Protocol 1: Yeast-Based Assembly and Engineering of Phage Genomes

This protocol is particularly useful for engineering lytic phages and for making large or multiple modifications to a phage genome. The entire phage genome is assembled from PCR fragments in yeast, allowing for the seamless inclusion of engineered DNA fragments. The modified genome is then extracted and "rebooted" in the phage's natural host.

Workflow for Yeast-Based Phage Genome Assembly

G Amplify 1. Amplify Phage Genome in Overlapping Fragments via PCR Co_transform 3. Co-transform Phage DNA Fragments and YAC into Yeast Amplify->Co_transform Amplify_YAC 2. Amplify Yeast Artificial Chromosome (YAC) with homology to phage genome ends Amplify_YAC->Co_transform Assemble 4. In vivo Assembly of Phage Genome in Yeast via Homologous Recombination Co_transform->Assemble Extract 5. Extract Assembled Phage Genome from Yeast Assemble->Extract Reboot 6. Reboot Phage Genome in Susceptible Bacterial Host Extract->Reboot Plaque_Assay 7. Screen for Recombinant Phages via Plaque Assay and PCR Reboot->Plaque_Assay

Yeast-based phage genome assembly workflow.

Detailed Methodology:

  • Design and Amplify Phage Genome Fragments:

    • Design primers to amplify the entire phage genome in overlapping fragments of 4-12 kb. Ensure that adjacent fragments have at least 30-40 bp of homologous overlap.

    • To insert a gene of interest, design a PCR fragment containing the gene flanked by sequences homologous to the desired insertion site in the phage genome. This fragment will also need to contain an attP site if using SAGE for integration.

    • The first and last fragments of the phage genome should be amplified with primers that add homology arms to a Yeast Artificial Chromosome (YAC) vector.[6]

  • Prepare the YAC Vector:

    • Linearize a suitable YAC vector (e.g., pRS415) by PCR or restriction digest. The ends of the linearized YAC should be homologous to the ends of the phage genome.

  • Yeast Transformation and Genome Assembly:

    • Co-transform the amplified phage genome fragments and the linearized YAC vector into competent Saccharomyces cerevisiae cells.

    • Yeast will assemble the phage genome into the YAC via homologous recombination (gap-repair cloning).[6]

    • Select for yeast transformants containing the full-length phage genome on appropriate selective media.

  • Extraction of the Assembled Phage Genome:

    • Culture the selected yeast clones and extract the total DNA, which will include the YAC containing the assembled phage genome.

  • Rebooting the Phage Genome:

    • Transform the extracted DNA into a suitable bacterial host for the phage. For some phages, electroporation is an effective method.

    • The bacterial host will recognize the phage genome and initiate the lytic cycle, producing infectious phage particles.

  • Screening and Verification:

    • Perform plaque assays using the lysate from the rebooted culture.

    • Pick individual plaques and screen for the desired genetic modification by PCR using primers flanking the insertion site.

    • Sequence the PCR products to confirm the correct insertion and the integrity of the surrounding genomic region.

Protocol 2: Bacteriophage Recombineering with Electroporated DNA (BRED) using Serine Integrases

The BRED protocol is a powerful method for engineering lytic phages directly in their bacterial host. While traditionally used with homologous recombination, it can be adapted for SAGE by using a targeting substrate that contains an attP site and expressing the corresponding serine integrase in the host.

Workflow for SAGE-adapted BRED

G Prepare_Host 1. Prepare Electrocompetent Bacterial Host Expressing Serine Integrase Co_electroporate 3. Co-electroporate Phage DNA and Targeting Substrate into Host Prepare_Host->Co_electroporate Prepare_DNA 2. Prepare Phage Genomic DNA and Targeting DNA Substrate with attP site Prepare_DNA->Co_electroporate Infect_and_Lyse 4. Allow Phage Replication and Host Lysis Co_electroporate->Infect_and_Lyse Plaque_Assay 5. Plaque Assay of Lysate Infect_and_Lyse->Plaque_Assay Screen 6. Screen Individual Plaques for Recombinant Phages by PCR Plaque_Assay->Screen

SAGE-adapted BRED workflow.

Detailed Methodology:

  • Prepare the Recombineering Host:

    • Use a bacterial strain that is permissive to the phage of interest.

    • Transform this host with a plasmid that expresses the desired serine integrase (e.g., Bxb1). The expression of the integrase can be under the control of an inducible promoter to minimize toxicity.

    • The host genome should contain an attB site at the desired location for phage genome modification, or the attB site can be engineered into the phage genome in a prior step.

  • Prepare DNA for Electroporation:

    • Isolate high-quality genomic DNA from the phage to be engineered.

    • Prepare a linear double-stranded DNA targeting substrate. This substrate should contain the gene of interest and an attP site, flanked by sequences homologous to the region of the phage genome where the insertion is desired.[7]

  • Co-electroporation:

    • Prepare electrocompetent cells of the serine integrase-expressing host strain.

    • Co-electroporate the phage genomic DNA and the targeting DNA substrate into the competent cells.[8]

  • Phage Replication and Plaque Formation:

    • After electroporation, recover the cells in a suitable broth medium and then plate them with a lawn of the parental host strain to allow for plaque formation.

    • During replication within the electroporated cells, the expressed serine integrase will catalyze the recombination between the attP site on the targeting substrate and the attB site in the phage genome.

  • Screening for Recombinant Phages:

    • Pick individual plaques and resuspend them in buffer.

    • Use a portion of the plaque suspension as a template for PCR screening. Design primers that flank the targeted region of the phage genome. Recombinant phages will yield a larger PCR product than wild-type phages.

    • Confirm the modification by DNA sequencing.

Protocol 3: Recombinase-Mediated Cassette Exchange (RMCE) for Prophage Engineering

RMCE is a sophisticated technique that allows for the clean replacement of a genomic DNA segment with a new DNA cassette. This is particularly useful for modifying prophages (phage genomes integrated into the host chromosome). This method requires two different serine integrase systems or a combination of a serine integrase and another recombinase system (e.g., Flp/FRT).

Logical Relationship for RMCE

G Initial_Prophage Prophage with a placeholder cassette flanked by attB1 and attB2 sites Recombination Integrase 1 mediates recombination at attB1/attP1. Integrase 2 mediates recombination at attB2/attP2. Initial_Prophage->Recombination Donor_Plasmid Donor plasmid with the gene of interest flanked by attP1 and attP2 sites Donor_Plasmid->Recombination Integrases Co-expression of Integrase 1 and Integrase 2 Integrases->Recombination Final_Prophage Prophage with the gene of interest integrated, and the placeholder cassette removed. Recombination->Final_Prophage

Logical flow of RMCE for prophage engineering.

Detailed Methodology:

  • Construct the Target Prophage Strain:

    • First, engineer the prophage in the bacterial chromosome to contain a "landing pad" cassette. This cassette should be flanked by two different attB sites (e.g., attB for Bxb1 and attB for φC31). The cassette can contain a counter-selectable marker to facilitate the selection of successful exchange events.

  • Construct the Donor Plasmid:

    • Create a donor plasmid that contains the desired gene or genetic module. This "cassette" should be flanked by the corresponding attP sites (attP for Bxb1 and attP for φC31).[9]

  • Perform the Cassette Exchange:

    • Introduce the donor plasmid into the bacterial strain containing the engineered prophage.

    • Induce the expression of both serine integrases. The integrases will recognize their respective attB/attP pairs and mediate a double reciprocal recombination event.

    • This will result in the seamless exchange of the placeholder cassette in the prophage with the gene of interest from the donor plasmid.

  • Selection and Verification:

    • Select for cells that have undergone the cassette exchange. If a counter-selectable marker was used in the landing pad, select for cells that have lost this marker.

    • Verify the correct cassette exchange by PCR and DNA sequencing of the modified prophage region.

Conclusion

The Serine-integrase Assisted Genome Engineering (SAGE) system provides a robust and versatile platform for the genetic modification of bacteriophages. The high efficiency and specificity of serine integrases enable a wide range of applications, from fundamental research into phage biology to the development of next-generation phage-based therapeutics. The protocols outlined in this document, based on yeast-based assembly, BRED, and RMCE, provide a foundation for researchers to apply SAGE technology to their specific phage systems. As with any genetic engineering technique, optimization of protocols for the specific phage and host system is crucial for success.

References

Application Notes and Protocols for In Vitro Transcription and Translation of Sairga

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In vitro transcription and translation systems provide a powerful and versatile platform for the rapid synthesis of proteins without the need for living cells.[1][2][3] This technology is particularly advantageous for expressing proteins that may be toxic to host cells, for high-throughput screening of protein variants, and for incorporating non-natural amino acids.[1][3] These application notes provide a comprehensive guide for the in vitro synthesis of the protein Sairga, covering the necessary protocols, optimization strategies, and data interpretation.

This compound is a hypothetical protein of interest in drug development, and its efficient production is crucial for downstream functional and structural analysis. The following protocols are based on commercially available cell-free protein expression systems, which are broadly applicable and can be adapted for specific research needs.

Principle of the Method

The in vitro synthesis of this compound is achieved through a two-step process that can be performed either sequentially or in a coupled reaction:

  • In Vitro Transcription: The DNA template encoding this compound is transcribed into messenger RNA (mRNA) using a bacteriophage RNA polymerase (e.g., T7, SP6, or T3).[4] This process requires a linearized DNA template containing the this compound coding sequence downstream of a suitable promoter.[5]

  • In Vitro Translation: The synthesized mRNA is then translated into the this compound protein using a cell-free extract that contains all the necessary translational machinery, such as ribosomes, tRNAs, and aminoacyl-tRNA synthetases.[3] Common extracts are derived from rabbit reticulocytes, wheat germ, or E. coli.[3]

For many applications, a coupled system is used where transcription and translation occur simultaneously in a single reaction tube.[3][6]

Materials and Equipment

Reagents
  • Linearized plasmid DNA or PCR product containing the this compound gene under a T7 promoter.

  • In vitro transcription and translation kit (e.g., Rabbit Reticulocyte Lysate-based or E. coli S30 extract-based system).

  • Nuclease-free water.

  • Amino acid mixture (containing both standard and, if desired, labeled amino acids).

  • RNase inhibitor.

  • (Optional) Reagents for protein purification (e.g., Ni-NTA resin for His-tagged this compound).

  • (Optional) Reagents for protein quantification (e.g., Bradford or BCA protein assay reagents).

  • (Optional) Reagents for protein analysis (e.g., SDS-PAGE gels, buffers, and stains).

Equipment
  • Thermomixer or heat block.

  • Microcentrifuge.

  • Pipettes and nuclease-free tips.

  • Incubator.

  • (Optional) Electrophoresis system and power supply.

  • (Optional) Spectrophotometer or plate reader.

Experimental Protocols

Protocol 1: Preparation of the this compound DNA Template

A high-quality DNA template is essential for efficient in vitro transcription. The template must contain a bacteriophage promoter (e.g., T7) upstream of the this compound coding sequence.[5]

  • Plasmid Linearization:

    • Digest 10-20 µg of the plasmid containing the this compound gene with a restriction enzyme that cuts downstream of the coding sequence.

    • Verify complete linearization by running a small aliquot on an agarose gel.

    • Purify the linearized plasmid using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.

  • PCR Amplification (Alternative):

    • Design primers to amplify the this compound coding sequence, with the forward primer containing the T7 promoter sequence.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR product using a PCR purification kit.

    • Elute the purified DNA in nuclease-free water.

Protocol 2: Coupled In Vitro Transcription and Translation of this compound

This protocol describes a one-step reaction for the synthesis of this compound.

  • Thaw all kit components on ice.

  • Gently mix each component before use.

  • In a nuclease-free microcentrifuge tube, assemble the reaction on ice in the following order:

ComponentVolume (for a 50 µL reaction)Final Concentration
Nuclease-free Waterto 50 µL-
Master Mix (e.g., Rabbit Reticulocyte Lysate)25 µL1X
Amino Acid Mixture (minus Met)1 µL1 mM
³⁵S-Methionine (optional, for labeling)1 µL-
RNase Inhibitor1 µL40 units
This compound DNA Template1-2 µg20-40 ng/µL
  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 30°C for 90 minutes in a thermomixer or incubator.

  • After incubation, place the reaction on ice.

  • Analyze the synthesized this compound protein or proceed with purification.

Optimization of this compound Expression

The yield of functional this compound protein can be optimized by varying several parameters.[7][8][9]

ParameterRecommended RangeRationale
DNA Template Concentration 0.1 - 2.0 µgHigher concentrations can increase yield but may also lead to inhibition.
Incubation Temperature 25°C - 37°CLower temperatures can improve the solubility of some proteins.[9]
Incubation Time 60 - 120 minutesLonger incubation times may increase yield but also risk protein degradation.
Magnesium Concentration 1.0 - 3.0 mMOptimal magnesium concentration is crucial for ribosome function.

Data Presentation

Table 1: Optimization of this compound Expression Conditions
DNA Template (µg)Temperature (°C)Incubation Time (min)This compound Yield (µg/mL)
0.5309035
1.0309055
2.0309052
1.0259048
1.0379045
1.0306040
1.03012058
Table 2: Comparison of Different In Vitro Translation Systems for this compound Expression
SystemThis compound Yield (µg/mL)% Soluble Protein
Rabbit Reticulocyte Lysate5592%
Wheat Germ Extract4285%
E. coli S30 Extract7578%

Visualizations

experimental_workflow cluster_template DNA Template Preparation cluster_ivtt In Vitro Transcription & Translation cluster_analysis Analysis and Purification plasmid Plasmid with this compound Gene linearization Restriction Digest plasmid->linearization pcr PCR Amplification plasmid->pcr purification1 Purification linearization->purification1 pcr->purification1 template Linearized DNA Template purification1->template reaction_setup Assemble Reaction Mix template->reaction_setup incubation Incubate at 30°C reaction_setup->incubation protein Synthesized this compound Protein incubation->protein sds_page SDS-PAGE Analysis protein->sds_page quantification Quantification (BCA/Bradford) protein->quantification purification2 Purification (e.g., Ni-NTA) protein->purification2 functional_assay Functional Assay purification2->functional_assay

Caption: Workflow for in vitro synthesis and analysis of this compound.

hypothetical_sairga_pathway This compound This compound receptor Target Receptor This compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates tf Transcription Factor X kinase1->tf Phosphorylates gene_expression Target Gene Expression tf->gene_expression Regulates

Caption: Hypothetical signaling pathway involving this compound.

Troubleshooting

IssuePossible CauseRecommendation
Low or no protein yield Degraded DNA templateVerify template integrity on an agarose gel.
Inactive componentsUse fresh or properly stored kit components.
Presence of inhibitors (e.g., ethanol, salts)Ensure the DNA template is highly purified.
Truncated protein products Premature stop codonsSequence verify the DNA template.
Secondary structure in mRNAOptimize incubation temperature.
Insoluble protein Protein aggregationLower the incubation temperature to 25°C.[9]
Add chaperones or detergents to the reaction.

Conclusion

The protocols and guidelines presented here provide a robust framework for the successful in vitro transcription and translation of the this compound protein. By systematically optimizing the reaction conditions, researchers can achieve high yields of soluble and functional this compound, facilitating further studies in drug development and molecular research. The flexibility of cell-free systems also opens up possibilities for protein engineering and the incorporation of labels or modified amino acids for advanced applications.

References

Application Notes and Protocols for Fluorescent Labeling of the Sairga Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fluorescent labeling of the Sairga peptide, a key signaling molecule in the arbitrium quorum-sensing system of bacteriophage phi3T. Fluorescently labeled this compound is a valuable tool for studying phage-bacteria communication, investigating the lysis-lysogeny decision, and for potential applications in antimicrobial research.

Introduction to the this compound Peptide

The this compound peptide, with the amino acid sequence Ser-Ala-Ile-Arg-Gly-Ala (this compound), is a signaling hexapeptide derived from the bacteriophage phi3T.[1] It functions as a communication molecule in a process known as the arbitrium system, which allows the phage population to collectively decide between a lytic or lysogenic lifecycle.[2][3] When the concentration of this compound peptide in the bacterial host cell reaches a certain threshold, it indicates a high phage population, making the lytic cycle, which destroys the host cell, less favorable. The peptide then binds to its intracellular receptor, phAimR, promoting the lysogenic cycle where the phage integrates its genome into the host's chromosome and remains dormant.[4]

Fluorescent labeling of the this compound peptide enables researchers to visualize and track its uptake and localization within bacterial cells, to quantify its binding to the phAimR receptor, and to develop high-throughput screening assays for molecules that may interfere with this communication system.

Applications of Fluorescently Labeled this compound Peptide

  • Studying Phage-Bacteria Interactions: Visualize the uptake and distribution of the this compound peptide in bacterial populations.

  • Receptor Binding Assays: Quantify the binding affinity of the this compound peptide to its receptor, phAimR, using techniques like fluorescence polarization.

  • High-Throughput Screening: Develop assays to screen for small molecules or other compounds that inhibit the this compound-phAimR interaction, which could have therapeutic potential.

  • Microscopy and Imaging: Use in fluorescence microscopy to understand the spatiotemporal dynamics of the arbitrium signaling pathway.[5]

Choosing a Fluorescent Label

The choice of fluorescent dye will depend on the specific application, the available instrumentation, and the biochemical properties of the this compound peptide. The peptide has a primary amine at the N-terminus (Serine) which is the most common site for labeling. Below is a table of commonly used amine-reactive fluorescent dyes suitable for labeling the this compound peptide.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
FAM (Carboxyfluorescein) 4955170.9375,000High quantum yield, widely used, compatible with standard FITC filter sets.[6]
TAMRA (Tetramethylrhodamine) 5525780.191,000Good photostability, often used as a FRET acceptor.[6]
Cy3 5505700.15150,000Bright and photostable, suitable for microscopy and FRET.[6]
Cy5 6506700.28250,000Bright, far-red emission minimizes cellular autofluorescence.[6]
Alexa Fluor 488 4955190.9273,000Very bright and photostable, pH-insensitive.
Alexa Fluor 555 5555650.1150,000Bright and photostable alternative to TAMRA or Cy3.
ATTO Dyes Wide RangeWide RangeVariesVariesExcellent photostability and brightness, cover a broad spectral range.[6]

Experimental Protocols

Protocol 1: N-terminal Amine-Reactive Labeling of this compound Peptide

This protocol describes the labeling of the this compound peptide at its N-terminal primary amine using an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound peptide (Ser-Ala-Ile-Arg-Gly-Ala), high purity (>95%)

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution. The reaction should be performed in the dark to prevent photobleaching of the dye.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.

  • Purification: Purify the fluorescently labeled this compound peptide from the unreacted dye and unlabeled peptide using RP-HPLC. A C18 column is typically suitable for this separation. Monitor the elution profile at the absorbance wavelength of the peptide bond (around 220 nm) and the excitation wavelength of the chosen dye.

  • Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and measure the concentration using UV-Vis spectrophotometry.

  • Lyophilization: Lyophilize the purified, labeled peptide for long-term storage. Store the lyophilized powder at -20°C or -80°C, protected from light.

Table of Key Experimental Parameters:

ParameterRecommended Value/RangeNotes
Peptide Concentration 1-5 mg/mLHigher concentrations can promote aggregation.
Dye-to-Peptide Molar Ratio 1.5:1 to 3:1A slight excess of dye ensures efficient labeling.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3The pH should be between 8.0 and 9.0 for optimal reaction with primary amines.
Reaction Time 1-2 hoursCan be optimized by monitoring the reaction progress with HPLC.
Reaction Temperature Room Temperature
Purification Method RP-HPLCAllows for separation of labeled peptide, unlabeled peptide, and free dye.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Final Product prep_peptide Dissolve this compound Peptide in Bicarbonate Buffer mix Mix Peptide and Dye Solutions prep_peptide->mix prep_dye Dissolve Amine-Reactive Dye in DMF/DMSO prep_dye->mix incubate Incubate at Room Temperature (1-2 hours, in dark) mix->incubate hplc Purify by RP-HPLC incubate->hplc ms Verify by Mass Spectrometry hplc->ms uv_vis Quantify by UV-Vis hplc->uv_vis lyophilize Lyophilize ms->lyophilize uv_vis->lyophilize store Store at -20°C / -80°C lyophilize->store

Caption: Experimental workflow for the fluorescent labeling of the this compound peptide.

This compound Peptide Signaling Pathway

The this compound peptide is a central component of the arbitrium quorum-sensing system in bacteriophage phi3T. This system regulates the phage's decision between the lytic and lysogenic cycles.

At low phage population densities, the concentration of the this compound peptide (also referred to as AimP) is low.[3] The bacterial protein phAimR forms a dimer and binds to the promoter of the aimX gene, acting as a transcriptional activator.[7] The product of aimX promotes the lytic cycle.

As the phage population increases, more this compound peptide is produced and transported into the bacterial cytoplasm.[7] The this compound peptide then binds to the phAimR dimer. This binding event is proposed to cause the dissociation of the phAimR dimer into monomers.[4] The monomeric phAimR is unable to bind to the aimX promoter, thus transcription of aimX is repressed.[8] The absence of the AimX product leads to the phage entering the lysogenic cycle. More recent studies suggest that this pathway may also interact with the host's MazE-MazF toxin-antitoxin system to fine-tune the lysis-lysogeny decision.[9]

G cluster_low_density Low Phage Density cluster_high_density High Phage Density phAimR_dimer phAimR Dimer aimX_promoter aimX Promoter phAimR_dimer->aimX_promoter Binds & Activates aimX_transcription aimX Transcription aimX_promoter->aimX_transcription Lysis Lytic Cycle aimX_transcription->Lysis Promotes This compound This compound Peptide (AimP) phAimR_dimer2 phAimR Dimer This compound->phAimR_dimer2 Binds phAimR_monomer phAimR Monomers phAimR_dimer2->phAimR_monomer Dissociates aimX_promoter2 aimX Promoter phAimR_monomer->aimX_promoter2 Cannot Bind no_transcription No aimX Transcription aimX_promoter2->no_transcription Lysogeny Lysogenic Cycle no_transcription->Lysogeny Promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing saRNA and siRNA Delivery into Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Sairga" appears to refer to a specific phage-derived peptide. However, the content and structure of this request strongly align with the challenges and methodologies of delivering therapeutic RNA molecules, such as self-amplifying RNA (saRNA) and small interfering RNA (siRNA), to bacteria. Given the focus on experimental protocols, data comparison, and signaling pathways relevant to nucleic acid delivery, this guide will address the optimization of saRNA and siRNA delivery into bacterial strains .

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of saRNA and siRNA into diverse bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to efficient saRNA/siRNA delivery in bacteria?

A1: The main obstacles to successful RNA delivery in bacteria include:

  • The Bacterial Cell Envelope: Both Gram-positive and Gram-negative bacteria possess complex cell walls that are difficult for large, negatively charged RNA molecules to penetrate. Gram-negative bacteria have an additional outer membrane that acts as a further barrier.

  • Bacterial Defense Systems: Bacteria have evolved sophisticated mechanisms to protect themselves from foreign nucleic acids. These include:

    • Restriction-Modification (R-M) Systems: These systems use restriction enzymes to cleave foreign DNA and can also degrade foreign RNA.[1][2][3]

    • CRISPR-Cas Systems: This adaptive immune system in bacteria can recognize and cleave foreign nucleic acids, including RNA, in a sequence-specific manner.[4][5][6][7][8]

    • Innate Immune Responses: Bacteria possess innate immune sensors that can recognize foreign RNA and trigger a defensive response, which may include RNA degradation.[9][10][11]

  • RNA Degradation: Bacteria are rich in ribonucleases (RNases) that can rapidly degrade exogenous RNA.

Q2: What are the common methods for delivering saRNA/siRNA into bacteria?

A2: Several methods are being explored for the delivery of RNA into bacteria:

  • Electroporation: This physical method uses an electrical pulse to create temporary pores in the bacterial cell membrane, allowing RNA to enter. It is a widely used technique for bacterial transformation.[12]

  • Nanoparticle-based Delivery: Cationic lipids or polymers can be used to encapsulate and protect the RNA, forming nanoparticles. These nanoparticles can then fuse with the bacterial membrane to release their cargo.[13][14][15][16]

  • Phage-Mediated Delivery: Bacteriophages, which are viruses that infect bacteria, can be engineered to carry and deliver RNA cargo.

  • Cell-Penetrating Peptides (CPPs): These short peptides can be attached to the RNA molecule to facilitate its transport across the bacterial cell membrane.[14]

Q3: How can I protect my saRNA/siRNA from degradation by bacterial nucleases?

A3: To prevent RNA degradation, you can:

  • Use Modified Nucleotides: Incorporating modified nucleotides into the RNA sequence can make it more resistant to nuclease activity.

  • Encapsulation: Enclosing the RNA in lipid or polymer-based nanoparticles can shield it from nucleases in the extracellular environment and during entry into the cell.[13][14][15][16]

  • Optimize Delivery Conditions: Minimizing the incubation time of naked RNA with bacteria and working at low temperatures can reduce nuclease activity.

Troubleshooting Guides

Problem 1: Low or No Gene Silencing/Expression after RNA Delivery
Possible Cause Suggested Solution
Inefficient RNA uptake Optimize electroporation parameters (voltage, pulse duration). For nanoparticle-based methods, screen different formulations and lipid/polymer-to-RNA ratios.
RNA degradation Use nuclease-free water and reagents. Incorporate nuclease inhibitors during the delivery process. Use RNA with modified backbones to increase stability.
Bacterial defense mechanisms Sequence the target bacterium's genome to identify known restriction-modification and CRISPR-Cas systems. Modify the RNA sequence to remove recognition sites for these systems.
Incorrect RNA sequence Verify the sequence of your saRNA/siRNA to ensure it is complementary to the target bacterial gene.
Problem 2: High Bacterial Cell Death After Delivery
Possible Cause Suggested Solution
Toxicity of the delivery reagent Perform a dose-response experiment to determine the optimal concentration of the delivery reagent with minimal toxicity. Screen different, less toxic delivery reagents.
Harsh electroporation conditions Reduce the voltage or pulse duration during electroporation. Ensure the cells are healthy and in the logarithmic growth phase before electroporation.
Activation of bacterial immune response Use modified RNA to reduce its immunogenicity. Co-deliver with molecules that can suppress the bacterial immune response.

Experimental Protocols

Protocol 1: General Protocol for siRNA Delivery to Staphylococcus aureus via Electroporation

This protocol is adapted from studies on siRNA-mediated gene silencing in S. aureus.[12][17][18][19]

  • Preparation of Electrocompetent S. aureus

    • Inoculate a single colony of S. aureus in 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • Inoculate 100 mL of LB broth with the overnight culture and grow to an OD600 of 0.6.

    • Pellet the cells by centrifugation at 4°C and wash twice with sterile, ice-cold water.

    • Wash the pellet twice with ice-cold 10% glycerol.

    • Resuspend the pellet in 1 mL of ice-cold 10% glycerol and store in aliquots at -80°C.

  • Electroporation

    • Thaw the electrocompetent cells on ice.

    • Add 2 µg of siRNA to the cells and mix gently.

    • Transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.

    • Electroporate using optimized settings (e.g., 2.3 kV, 5 ms).

    • Immediately add 1 mL of pre-warmed LB broth to the cuvette and transfer the cell suspension to a sterile tube.

    • Incubate at 37°C for 2 hours to allow for recovery and gene silencing to occur.

  • Analysis of Gene Silencing

    • Extract total RNA from the treated and control cells.

    • Perform RT-qPCR to quantify the mRNA levels of the target gene.

Quantitative Data

The efficiency of saRNA and siRNA delivery can vary significantly between different bacterial strains and with the delivery method used. The following table summarizes conceptual data based on published findings. Actual efficiencies will need to be determined empirically.

Bacterial Strain Delivery Method Reported Efficiency (Gene Knockdown) Reference
Staphylococcus aureusElectroporation with siRNASignificant reduction in target mRNA and protein levels[18][19]
Escherichia coliPhage-mediated sRNA deliveryObservable knockdown of target genes
Bacillus subtilissRNA-based systemQuantitative and reversible knockdown of target genes[20]

Signaling Pathways and Workflows

Bacterial Defense Against Foreign RNA

Bacteria employ several mechanisms to defend against foreign RNA. Understanding these pathways is crucial for designing effective RNA delivery strategies.

Bacterial_Defense_Against_Foreign_RNA cluster_entry Foreign RNA Entry cluster_defense Bacterial Defense Mechanisms Foreign RNA Foreign RNA RNases RNases Foreign RNA->RNases Degradation R-M Systems Restriction-Modification Systems Foreign RNA->R-M Systems Potential Recognition & Degradation CRISPR-Cas CRISPR-Cas Systems Foreign RNA->CRISPR-Cas Sequence-specific Cleavage Innate Immunity Innate Immune Sensors Foreign RNA->Innate Immunity Recognition & Signaling RNA Fragments RNA Fragments RNases->RNA Fragments R-M Systems->RNA Fragments CRISPR-Cas->RNA Fragments Immune Response Immune Response Innate Immunity->Immune Response

Caption: Bacterial defenses against foreign RNA.

General Experimental Workflow for RNA Delivery to Bacteria

The following diagram outlines the key steps in a typical experiment for delivering saRNA or siRNA to bacteria.

RNA_Delivery_Workflow RNA Design 1. saRNA/siRNA Design & Synthesis Prep 2. Preparation of Competent Bacteria RNA Design->Prep Delivery 3. RNA Delivery (e.g., Electroporation) Prep->Delivery Recovery 4. Cell Recovery & Incubation Delivery->Recovery Analysis 5. Analysis of Gene Expression Recovery->Analysis Phenotype 6. Phenotypic Assay (Optional) Analysis->Phenotype

Caption: Experimental workflow for RNA delivery.

References

Sairga Peptide Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield during Sairga peptide purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during peptide purification?

Low yield in peptide purification is a multifaceted issue that can originate from the synthesis stage, the purification process itself, or post-purification handling. Key causes include:

  • Inefficient Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps during synthesis lead to a higher proportion of impurities, such as deletion sequences, making the isolation of the target peptide difficult.[1][2]

  • Peptide Aggregation: The self-association of peptide chains, particularly for hydrophobic sequences, can result in poor solubility and loss of product during purification.[3][4] Aggregation can cause the peptide-resin to fail to swell properly, leading to incomplete reactions.[3]

  • Suboptimal Chromatography Conditions: Improper selection of chromatography resin, mobile phase composition (e.g., ion-pairing agent, organic modifier), pH, or gradient slope can lead to poor separation of the target peptide from impurities, resulting in low recovery of the high-purity fraction.[5][6][7]

  • Peptide Degradation: this compound peptide may be susceptible to chemical degradation pathways such as oxidation (especially of Met, Trp, or His residues), deamidation (Asn, Gln), hydrolysis, and racemization, all of which reduce the amount of the desired final product.[8][9]

  • Issues During Cleavage and Post-Cleavage Workup: Incomplete cleavage from the resin or side reactions caused by scavengers can generate by-products that complicate purification.[10][11] Loss of peptide can also occur due to precipitation during the workup.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during this compound peptide purification.

Issue 1: Low Yield After Solid-Phase Peptide Synthesis (SPPS)

Question: My crude peptide analysis shows very low levels of the target this compound peptide. What went wrong during synthesis?

Answer: Low yield from the synthesis phase is typically due to inefficient chemical reactions on the solid support. This can be caused by steric hindrance, peptide aggregation on the resin, or suboptimal reaction conditions.[1][3]

Troubleshooting Steps:

  • Optimize Coupling Reactions:

    • Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of amino acids and coupling reagents can increase the probability of successful reactions.[12]

    • Implement Double Coupling: For sterically hindered amino acids like Arginine or for amino acids being coupled after a Proline residue, performing the coupling step twice can significantly improve efficiency.[12]

    • Choose an Appropriate Coupling Reagent: For difficult sequences, consider using more potent activation reagents like HATU or PyBOP®.[13]

  • Mitigate On-Resin Aggregation:

    • Switch Solvents: If aggregation is suspected, switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or DMSO to the reaction mixture to disrupt hydrogen bonding.[3][13]

    • Use Backbone Protection: Incorporate secondary amino acid surrogates like pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence to disrupt the formation of secondary structures that lead to aggregation.[13]

  • Ensure Complete Deprotection:

    • If Fmoc deprotection appears slow or incomplete due to aggregation, consider switching to a stronger base like DBU in the deprotection reagent.[3]

Logical Workflow for SPPS Troubleshooting

start Low Crude Peptide Purity problem problem start->problem Analyze cause solution_coupling Increase Reagent Concentration Use Double Coupling Switch Coupling Reagent (HATU) problem->solution_coupling Incomplete Coupling solution_agg Switch to NMP/DMSO Solvent Add Chaotropic Salts Use Backbone Protection problem->solution_agg Aggregation on Resin solution_deprotect Use Stronger Base (DBU) Increase Deprotection Time problem->solution_deprotect Incomplete Deprotection solution solution

Caption: Troubleshooting workflow for low peptide yield originating from the SPPS stage.

Issue 2: Significant Product Loss During HPLC Purification

Question: Why is the final yield of pure this compound peptide so low after preparative RP-HPLC, even with a good crude product?

Answer: Low recovery from RP-HPLC can be attributed to several factors: peptide aggregation in solution, poor resolution between the target peptide and impurities, irreversible binding to the column, or degradation under purification conditions.[4][14]

Troubleshooting Steps:

  • Address Aggregation and Solubility:

    • Modify Mobile Phase: The presence of an ion-pairing agent like trifluoroacetic acid (TFA) is standard, but for some peptides, formic acid (FA) can provide better peak shape and is more MS-friendly, though it may offer less resolution than TFA.[15]

    • Adjust pH: The net charge of the peptide is pH-dependent.[4] Adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and solubility, reducing aggregation.[16]

    • Sample Preparation: Dissolve the crude peptide in a strong solvent (e.g., containing Guanidine-HCl or Urea) and then dilute it into the initial mobile phase just before injection to prevent pre-column aggregation.

  • Optimize Chromatographic Parameters:

    • Column Chemistry: The standard C18 column is highly hydrophobic. If this compound is very hydrophobic and binds too strongly, consider a less hydrophobic stationary phase like C8 or C4.[6] For hydrophilic peptides, a more retentive column may be needed.

    • Gradient Slope: A shallow gradient provides better resolution between closely eluting peaks, allowing for more precise fractionation and higher purity of the collected product.[5]

    • Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but it can also accelerate the degradation of unstable peptides or the silica-based column matrix at high pH.[16]

Data Presentation: Impact of Mobile Phase Modifier on Peptide Recovery

ParameterCondition A: 0.1% TFA in Water/ACNCondition B: 0.1% FA in Water/ACNExpected Outcome
Peak Resolution Generally higherMay be lower for some peptides[15]TFA often provides sharper peaks and better separation of impurities.
MS Compatibility Signal suppressionExcellent[15]FA is preferred for LC-MS analysis.
Peptide Recovery High, but can cause irreversible bindingGenerally high, less harshTFA can sometimes lead to product loss with very hydrophobic peptides.
Selectivity StandardDifferent selectivity profileChanging the modifier can alter the elution order of impurities relative to the main peak.

Note: This table provides general guidance. Optimal conditions must be determined empirically for this compound peptide.

Experimental Workflow for HPLC Method Development

step step decision decision output output end Optimized Method A 1. Analytical Scale Test (C18, 0.1% TFA) B Good Resolution? A->B C 2. Test Different Column (C4, C8, Diphenyl) B->C No E 4. Optimize Gradient (Steepness, Time) B->E Yes D 3. Test Different Modifier (0.1% Formic Acid) C->D D->E F 5. Scale up to Preparative Column E->F F->end

Caption: A systematic workflow for developing an optimal RP-HPLC purification method.

Issue 3: Peptide Instability and Degradation

Question: Mass spectrometry analysis of my purified peptide shows masses corresponding to oxidation (+16 Da) and deamidation (+1 Da). How can I prevent this?

Answer: Peptides are susceptible to various chemical modifications, especially during purification and storage.[9] Amino acids such as Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are particularly prone to degradation.[8]

Troubleshooting Steps:

  • Prevent Oxidation:

    • Use Degassed Buffers: Purge all mobile phases and sample solutions with nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: In cases of severe oxidation, consider adding scavengers like dithiothreitol (DTT) to the cleavage mixture, though this will complicate purification.[3]

    • Work Quickly and at Low Temperatures: Minimize the time the peptide is in solution and keep samples chilled to slow down oxidative reactions.

  • Minimize Deamidation and Hydrolysis:

    • Control pH: Deamidation of Asn is accelerated under alkaline conditions, while hydrolysis of the peptide backbone at Asp residues is more likely in acidic conditions.[8][9] Maintain the pH of mobile phases within a stable range (typically pH 2-5 for RP-HPLC).

    • Storage: Store the final lyophilized peptide at -20°C or -80°C and, once in solution, use it immediately or store as frozen single-use aliquots to avoid freeze-thaw cycles.

Common Peptide Degradation Pathways

cluster_ox Oxidation cluster_deam Deamidation/Hydrolysis peptide This compound Peptide (Native) ox_met Met-Sulfoxide (+16 Da) peptide->ox_met ox_trp Oxidized Trp (+16 Da) peptide->ox_trp deam_asn Aspartate (+1 Da) (from Asn) peptide->deam_asn hydro_asp Peptide Cleavage (at Asp) peptide->hydro_asp degraded degraded condition condition c1 Oxygen Metals ox_met->c1 ox_trp->c1 c2 Alkaline pH deam_asn->c2 c3 Acidic pH hydro_asp->c3

Caption: Major chemical degradation pathways affecting peptide stability.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Peptide

This protocol outlines a standard procedure for purifying a crude synthetic peptide using reversed-phase HPLC.

Materials:

  • Crude lyophilized this compound peptide

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 300 Å pore size)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetic acid, or a small amount of DMSO/DMF) and then dilute with Solvent A to a final concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes, or until the baseline is stable.

  • Sample Injection: Inject the prepared peptide solution onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient should be determined from prior analytical runs.[6]

  • Fraction Collection: Collect fractions (e.g., 1-2 mL each) as the peptide elutes, monitoring the chromatogram at 214 nm and 280 nm.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and/or mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions that contain the this compound peptide at the desired purity level (>95%). Freeze the pooled solution and lyophilize it to obtain the final purified peptide powder.

Protocol 2: Alternative Purification Using Ion-Exchange Chromatography (IEX)

IEX can be used as an orthogonal purification step before or after RP-HPLC, especially for removing impurities with different charge states.[17][18]

Materials:

  • Partially purified this compound peptide

  • IEX Buffer A (Low Salt): e.g., 20 mM phosphate buffer, pH 7.0

  • IEX Buffer B (High Salt): e.g., 20 mM phosphate buffer + 1 M NaCl, pH 7.0

  • Cation or Anion exchange column (chosen based on the pI of this compound peptide)

Procedure:

  • Determine Peptide Charge: Determine the theoretical pI of this compound. For cation exchange, work at a pH below the pI (peptide is positively charged). For anion exchange, work at a pH above the pI (peptide is negatively charged).[19]

  • Column Equilibration: Equilibrate the chosen IEX column with IEX Buffer A for 5-10 column volumes.[20]

  • Sample Loading: Dissolve the peptide in IEX Buffer A and load it onto the column. The sample should have the same pH and low ionic strength as the starting buffer.[20]

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[20]

  • Fraction Collection and Analysis: Collect fractions and analyze them for purity as described in the RP-HPLC protocol. The target peptide will elute at a specific salt concentration corresponding to its surface charge.

  • Desalting: The fractions containing the purified peptide will be in a high-salt buffer and must be desalted, typically using a subsequent RP-HPLC step with a volatile buffer system (like TFA/ACN) before lyophilization. A combined IEX-RP process can increase purity from 80% to over 99%.[18]

References

Preventing Sairga peptide degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific peptide named "Sairga" is not publicly available. The following guidance is based on established principles of peptide chemistry and best practices for handling peptides in a research setting to prevent degradation. The troubleshooting advice and protocols provided are general and should be adapted to the specific properties of the this compound peptide once they are known.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound peptide degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is showing lower than expected activity in my assay. Could this be a degradation issue?

A1: Yes, loss of activity is a common indicator of peptide degradation. Peptides are susceptible to various degradation pathways, including proteolysis, oxidation, deamidation, and hydrolysis, which can alter their structure and function.[1][2][3][4] It is crucial to evaluate the stability of the this compound peptide under your specific experimental conditions.

Q2: What are the optimal storage conditions for this compound peptide to ensure its stability?

A2: For long-term stability, lyophilized this compound peptide should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[5][6][7][8] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6][9]

Q3: I'm observing multiple peaks during HPLC analysis of my this compound peptide sample. What could be the cause?

A3: The presence of multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Potential causes include:

  • Peptide degradation: The peptide may have degraded during storage or handling, leading to fragments or modified forms.

  • Oxidation: If the this compound peptide sequence contains susceptible residues like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), it can oxidize, creating new species that elute at different retention times.[3][10]

  • Aggregation: Peptides can self-associate to form aggregates, which may appear as distinct peaks.[1][2][11]

  • Contamination: The sample might be contaminated with other peptides or small molecules.

Q4: How can I prevent proteolytic degradation of this compound peptide in my cell culture experiments?

A4: Cells can release proteases that degrade peptides in the culture medium.[12][13] To mitigate this:

  • Use protease inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium.

  • Minimize incubation time: Reduce the exposure time of the peptide to the cell culture environment as much as possible.

  • Modify the peptide: If possible, consider using a modified version of the this compound peptide with enhanced resistance to proteases. This can include N-terminal acetylation or C-terminal amidation.[14][15]

Troubleshooting Guides

Problem: Rapid loss of this compound peptide concentration in solution.
Potential Cause Troubleshooting Step Recommended Action
Proteolytic Degradation Analyze peptide stability in the presence of relevant proteases.Add protease inhibitors to your experimental buffer or medium. Consider peptide modifications to block protease cleavage sites.[14][15]
Adsorption to Surfaces Test different types of labware (e.g., low-protein-binding tubes).Use siliconized or low-protein-binding tubes and pipette tips. Include a carrier protein like BSA (if compatible with your assay) to reduce non-specific binding.
Oxidation Prepare solutions using degassed, oxygen-free buffers.If the peptide is susceptible to oxidation, work in an inert atmosphere and add antioxidants like DTT (if compatible with the peptide's structure and your experiment).
pH Instability Determine the optimal pH for peptide stability.Maintain the peptide solution at a pH where it is most stable. For many peptides, a slightly acidic pH (5-6) is preferable.[5][9]
Problem: this compound peptide is difficult to dissolve.
Potential Cause Troubleshooting Step Recommended Action
Hydrophobicity Analyze the amino acid sequence for hydrophobic residues.First, try dissolving a small amount in sterile, distilled water. If it doesn't dissolve, add a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer.[5][6][7][9]
Aggregation Use sonication to aid dissolution.Briefly sonicate the peptide solution. This can help break up aggregates.[7][9]
Incorrect pH The net charge of the peptide at a given pH affects its solubility.For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), try a slightly acidic solution.[6][9]

Experimental Protocols

Protocol 1: Assessing this compound Peptide Stability by RP-HPLC

This protocol outlines a general method to assess the stability of this compound peptide over time in a specific buffer.

Materials:

  • This compound peptide (lyophilized)

  • Selected buffer (e.g., PBS, pH 7.4)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Peptide Reconstitution: Carefully dissolve the lyophilized this compound peptide in the selected buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the peptide solution into several low-protein-binding tubes. Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

  • Sample Quenching: Immediately stop any potential degradation by adding an equal volume of Mobile Phase A or by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Inject a standard amount of each sample onto the C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visualizations

Diagram 1: Common Peptide Degradation Pathways

Peptide_Degradation_Pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability cluster_enzymatic Enzymatic Degradation Oxidation Oxidation (Met, Cys, Trp) Degraded_Peptide Degraded Products Oxidation->Degraded_Peptide Deamidation Deamidation (Asn, Gln) Deamidation->Degraded_Peptide Hydrolysis Hydrolysis (Asp-Pro, Asp-Gly) Hydrolysis->Degraded_Peptide Aggregation Aggregation Aggregation->Degraded_Peptide Adsorption Adsorption to Surfaces Proteolysis Proteolysis (by Proteases) Proteolysis->Degraded_Peptide Peptide Intact this compound Peptide Peptide->Oxidation Peptide->Deamidation Peptide->Hydrolysis Peptide->Aggregation Peptide->Adsorption Peptide->Proteolysis

Caption: Major pathways leading to peptide degradation in experiments.

Diagram 2: Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow start Start reconstitute Reconstitute Lyophilized This compound Peptide start->reconstitute incubate Incubate at Different Conditions (Temp, pH, Matrix) reconstitute->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by RP-HPLC or LC-MS sample->analyze data Quantify Remaining Intact Peptide analyze->data end End data->end

Caption: A typical workflow for evaluating the stability of a peptide.

Diagram 3: Troubleshooting Logic for Peptide Degradation

Troubleshooting_Degradation start Loss of Peptide Activity/Concentration? check_storage Check Storage: - Temp (-20/-80°C)? - Lyophilized? - Aliquoted? start->check_storage Yes storage_ok Storage OK? check_storage->storage_ok check_handling Check Handling: - Correct Solvent? - pH of Solution? - Protease Inhibitors? handling_ok Handling OK? check_handling->handling_ok check_assay Check Assay Conditions: - Incubation Time? - Adsorption to Plates? assay_ok Assay OK? check_assay->assay_ok storage_ok->check_handling Yes optimize_storage Optimize Storage: Store at -80°C, aliquot, use desiccant. storage_ok->optimize_storage No handling_ok->check_assay Yes optimize_handling Optimize Handling: Use appropriate buffers, add inhibitors. handling_ok->optimize_handling No optimize_assay Optimize Assay: Reduce time, use low-binding plates. assay_ok->optimize_assay No end Problem Solved assay_ok->end Yes optimize_storage->end optimize_handling->end optimize_assay->end

Caption: A decision tree for troubleshooting peptide degradation issues.

References

Sairga peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sairga peptide. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility and stability of this compound peptide to assist researchers, scientists, and drug development professionals in their experimental work.

Section 1: Solubility Issues & Troubleshooting

This section addresses common challenges encountered when dissolving lyophilized this compound peptide.

FAQs on Solubility

Q1: Why is my this compound peptide not dissolving in aqueous solution?

A1: Peptide solubility is complex and depends on several factors. The primary reasons for poor solubility in aqueous solutions include:

  • Amino Acid Composition : The presence of a high number of non-polar (hydrophobic) amino acids like Leucine, Valine, and Phenylalanine can significantly decrease water solubility.[1][2]

  • Peptide Length : Longer peptides have a greater potential for intermolecular interactions, such as hydrogen bonding, which can lead to aggregation and reduced solubility.[1]

  • pH and Net Charge : Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[2] Maximizing the net charge by adjusting the pH away from the pI generally improves solubility.[2][3]

  • Secondary Structure : The formation of secondary structures can expose hydrophobic regions or promote self-association, leading to aggregation.[2][4]

Q2: I tried dissolving the peptide in water, but it formed a suspension. What should I do next?

A2: If water alone is insufficient, do not discard the sample. The following steps can be taken. First, sonication can help break up aggregates and improve dissolution.[1][3] If the peptide remains insoluble, the issue is likely related to its net charge. The next step is to adjust the pH. For basic peptides, adding a small amount of dilute acetic acid is recommended. For acidic peptides, a dilute basic solution like ammonium bicarbonate can be used.[1][5]

Q3: Can I use an organic solvent to dissolve this compound peptide?

A3: Yes, for highly hydrophobic peptides, using a small amount of an organic solvent is a standard procedure.[5] We recommend first dissolving the peptide in a minimal volume of Dimethyl sulfoxide (DMSO) and then slowly adding the aqueous buffer of your choice to the desired concentration.[1][3] It is crucial to consider the tolerance of your downstream assays to the final concentration of the organic solvent.[1]

Troubleshooting Guide: Dissolving this compound Peptide

If you are experiencing difficulty dissolving this compound peptide, follow this systematic approach. Always start with a small amount of your peptide to test for solubility before dissolving the entire batch.[1]

Step 1: Initial Assessment

  • Analyze the Sequence : Determine the proportion of hydrophobic vs. hydrophilic amino acids. Calculate the theoretical isoelectric point (pI) and the net charge at neutral pH (pH 7).

  • Choose an Initial Solvent : Based on the peptide's overall charge, select an appropriate starting solvent.

Table 1: Recommended Initial Solvents for this compound Peptide

Peptide Property Recommended Initial Solvent Diluting Buffer
Net positive charge (Basic) Sterile Water If insoluble, add 10% acetic acid dropwise.[1]
Net negative charge (Acidic) Sterile Water If insoluble, add 0.1% ammonium hydroxide.

| Net neutral charge (Hydrophobic) | 100% DMSO, DMF, or Acetonitrile | Slowly add aqueous buffer (e.g., PBS) to desired concentration.[1][3] |

Step 2: Physical Dissolution Aids

  • Vortexing/Swirling : Gently swirl or vortex the vial.[6] Avoid vigorous shaking, as this can induce aggregation or denaturation.[6]

  • Sonication : Use a bath sonicator for 5-10 minutes to break apart particulates.[1][3]

  • Gentle Heating : Warming the solution to temperatures below 40°C may increase solubility, but this should be done with caution to avoid degradation.[3]

Step 3: Final Preparation

  • Centrifugation : Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1][3]

  • Sterile Filtration : If required for cell-based assays, filter the final solution through a 0.22 µm filter.

Section 2: Stability & Storage Guidelines

Proper handling and storage are critical for maintaining the integrity and activity of this compound peptide.[7][8] Peptides are susceptible to degradation from factors like temperature, moisture, light, and enzymatic activity.[6][9]

FAQs on Stability & Storage

Q1: How should I store the lyophilized this compound peptide upon arrival?

A1: For long-term storage, lyophilized peptide should be stored at -20°C or ideally at -80°C in a desiccated environment.[6][7] Keep the vial tightly sealed and protected from light to prevent photodegradation.[6][7]

Q2: I've reconstituted the peptide. How should I store the solution?

A2: The shelf life of peptides in solution is limited.[10] For optimal stability, we recommend the following:

  • Use Sterile Buffers : Reconstitute in sterile buffers, ideally at a pH of 5-6, to minimize hydrolysis.[10][11]

  • Aliquot : Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[10][11]

  • Freeze : Store the aliquots at -20°C or -80°C.[11] Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can degrade the peptide.[10][11]

Q3: Which amino acids in a peptide sequence are most prone to degradation?

A3: Certain amino acids are more susceptible to chemical degradation. Be particularly cautious if your peptide contains Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q), as they are prone to oxidation, deamidation, and other modifications.[10][11]

Table 2: Recommended Storage Conditions for this compound Peptide

Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°C Months to Years Store in a dark, dry place with desiccant.[7][10] Allow vial to reach room temperature before opening to prevent moisture condensation.[10][11]
Reconstituted in Aqueous Buffer 2-8°C < 1 week For short-term use only. Prone to bacterial degradation.[10]
Reconstituted in Aqueous Buffer -20°C to -80°C Up to 1 month Aliquot to avoid freeze-thaw cycles.[11] Use sterile buffer (pH 5-6).[10]

| Reconstituted in DMSO | -20°C to -80°C | Up to 6 months | DMSO can help preserve stability for some peptides. Aliquot to prevent moisture absorption. |

Section 3: Experimental Protocols

This section provides standardized protocols for assessing the solubility and stability of this compound peptide.

Protocol 1: Small-Scale Solubility Testing

Objective : To determine the optimal solvent for this compound peptide without risking the entire sample.

Materials :

  • Lyophilized this compound peptide

  • Solvents to be tested (e.g., sterile water, 10% acetic acid, 0.1% ammonium hydroxide, DMSO)

  • Microcentrifuge tubes

  • Pipettors and sterile tips

Methodology :

  • Weigh out a small, precise amount of lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a calculated volume of the first solvent (e.g., 100 µL of sterile water) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex gently for 30 seconds. Observe for dissolution.

  • If not dissolved, sonicate the sample in a water bath for 5 minutes. Observe again.

  • If the peptide is still not in solution, proceed to test the next solvent based on the troubleshooting workflow (e.g., for a basic peptide, try 10% acetic acid).

  • For hydrophobic peptides, start with a minimal volume of DMSO (e.g., 20 µL). Once dissolved, slowly add an aqueous buffer stepwise to the desired final concentration, observing for any precipitation.

  • Record the solvent and maximum concentration at which the peptide remains fully dissolved.

Protocol 2: Stability Assessment using RP-HPLC

Objective : To evaluate the stability of this compound peptide in a specific formulation over time by monitoring its purity.

Materials :

  • Reconstituted this compound peptide solution

  • Incubators or water baths set to desired stress temperatures (e.g., 4°C, 25°C, 40°C)

  • RP-HPLC system with a C18 column and UV detector

  • Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

  • Autosampler vials

Methodology :

  • Initial Analysis (T=0) : Prepare a sample of the freshly reconstituted peptide solution. Analyze it via RP-HPLC to determine the initial purity. The main peak area represents the intact peptide.

  • Sample Incubation : Aliquot the remaining peptide solution into several vials and store them under different temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis : At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition.

  • HPLC Analysis : Analyze each sample using the same RP-HPLC method as the T=0 sample.

  • Data Interpretation : Compare the chromatograms from each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide at each point. This method is considered stability-indicating.[12]

Table 3: Common Analytical Techniques for this compound Peptide Characterization

Technique Application Information Provided
RP-HPLC Purity assessment, stability testing Quantifies the amount of intact peptide versus impurities or degradation products.[12][13]
Mass Spectrometry (MS) Identity confirmation, degradation analysis Confirms the molecular weight of the peptide and identifies chemical modifications like oxidation or deamidation.[9][13]
Amino Acid Analysis (AAA) Quantitation Determines the exact peptide content in the lyophilized powder.[14]
Circular Dichroism (CD) Structural integrity Assesses the secondary structure (e.g., alpha-helix, beta-sheet) and its stability under stress.[9][13]

| Thioflavin T (ThT) Assay | Aggregation monitoring | Detects the formation of amyloid-like fibrillar aggregates.[15][16] |

Section 4: Visual Guides and Workflows

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for dissolving a new batch of this compound peptide.

G start_node Start: Lyophilized this compound Peptide a Calculate Net Charge at pH 7 start_node->a process_node process_node decision_node decision_node result_node result_node fail_node fail_node organic_path organic_path b Is peptide charged (Acidic/Basic)? a->b c Dissolve in Sterile Water b->c  Yes k Dissolve in minimal DMSO b->k No (Hydrophobic) d Is it dissolved? c->d e Use Sonication / Gentle Vortex d->e No j Ready for Use (Centrifuge before use) d->j Yes f Is it dissolved? e->f g Is peptide Basic? f->g No f->j Yes h Add dilute Acetic Acid g->h Yes i Add dilute Ammonium Bicarbonate g->i No (Acidic) m Still insoluble? Contact Support g:s->m:w Still Insoluble h->d i->d l Slowly add aqueous buffer k->l l->d

Caption: A step-by-step workflow for troubleshooting this compound peptide solubility.

Common Peptide Degradation Pathways

This diagram illustrates the primary chemical reactions that can compromise peptide stability.

Caption: Key chemical degradation pathways affecting peptide stability.

General Workflow for a Peptide Stability Study

This chart shows the logical flow of an experiment designed to assess the long-term stability of a peptide formulation.

StabilityWorkflow step_node step_node analysis_node analysis_node timepoint_node timepoint_node decision_node decision_node result_node result_node A Prepare Peptide Formulation B Define Stability Conditions (e.g., -20°C, 4°C, 25°C) A->B C Aliquot Samples for Each Time Point & Condition B->C D Initial Analysis (T=0) (HPLC, MS, CD) C->D E Place Samples in Storage D->E T1 Time Point 1 E->T1 T2 Time Point 2 E->T2 Tn Time Point 'n' E->Tn F1 Analyze Samples (HPLC, MS, etc.) T1->F1 F2 Analyze Samples (HPLC, MS, etc.) T2->F2 Fn Analyze Samples (HPLC, MS, etc.) Tn->Fn G Final Time Point Reached? F1->G F2->G Fn->G G->E No H Compile & Analyze Data (Degradation Kinetics) G->H Yes I Determine Shelf-Life & Optimal Storage H->I

Caption: A high-level experimental workflow for peptide stability assessment.

References

Technical Support Center: Off-target Effects of Sairga in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific agent referred to as "Sairga" and its off-target effects in bacterial cells is not available in the public domain. The following information is based on general principles and established methodologies for assessing off-target effects of antimicrobials and gene-editing technologies in bacteria. This serves as a foundational guide for researchers investigating novel therapeutic agents.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are off-target effects in the context of bacterial cells? Off-target effects refer to the unintended interactions of a therapeutic agent, such as an antibiotic or a gene-editing tool, with cellular components other than its intended target. In bacteria, this can lead to a variety of unintended consequences, including inhibition of essential cellular processes, unexpected phenotypic changes, or the development of resistance.
Why is it crucial to study the off-target effects of a new antimicrobial agent? Understanding off-target effects is critical for several reasons. It helps in assessing the safety and toxicity profile of a potential drug. Unintended interactions can lead to adverse effects on the host or the microbiome. Furthermore, identifying off-target binding can provide insights into the drug's mechanism of action and potential pathways for resistance development.
What are the common off-target mechanisms observed with antibacterial agents? Common off-target mechanisms include binding to and inhibiting the function of proteins that share structural similarities with the primary target, intercalation into DNA, disruption of membrane integrity, and interference with metabolic pathways. For instance, some drugs may inadvertently inhibit essential enzymes involved in DNA replication or protein synthesis.[1][2]
How can off-target effects contribute to antibiotic resistance? Off-target interactions can impose selective pressure on bacterial populations, leading to the emergence of resistant strains. For example, if a drug has a weak affinity for a secondary, non-essential target, bacteria may develop mutations in that target to reduce binding, which could confer a survival advantage and contribute to broader resistance.[3]
What is the significance of the "seed sequence" in the context of off-target effects of RNA-guided nucleases like CRISPR-Cas9 in bacteria? In CRISPR-Cas9 systems, the "seed sequence" is a critical region of the guide RNA, typically at the 3' end, that is crucial for target recognition. Mismatches in this region are less tolerated than in other parts of the guide RNA. However, off-target binding and subsequent effects, such as gene silencing or toxicity, can still occur even with several mismatches, particularly if the seed sequence has partial complementarity to a promoter region of an essential gene.[4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected bacterial cell death or growth inhibition at sub-inhibitory concentrations of the test compound. The compound may have potent off-target effects on essential bacterial processes.Conduct a series of viability assays at a range of concentrations. Perform whole-genome sequencing of treated and untreated cells to identify potential mutations in off-target genes. Utilize techniques like ChIP-seq to identify unintended binding sites of the compound on the bacterial chromosome.[4][5]
Development of rapid resistance to the test compound in vitro. The compound may have multiple off-target binding sites, providing more avenues for resistance mutations to arise.Characterize the mutations in resistant isolates through whole-genome sequencing. Perform biochemical assays to determine if the mutations alter the structure of potential off-target proteins.
Observed phenotype in treated bacteria does not align with the known function of the intended target. This strongly suggests one or more off-target effects are responsible for the observed phenotype.Employ transcriptomic (RNA-seq) and proteomic analyses to identify global changes in gene and protein expression.[4][7] This can help pinpoint pathways affected by off-target interactions.
Inconsistent experimental results when testing the compound in different bacterial strains or species. The presence and sequence of potential off-target sites can vary between different bacterial genomes.Perform comparative genomic analysis to identify differences in potential off-target loci between the tested strains. Validate off-target binding in each strain using methods like ChIP-seq or pull-down assays coupled with mass spectrometry.[4][5]

Experimental Protocols

Protocol 1: Identification of Off-Target Binding Sites using Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the direct binding sites of a DNA-binding agent (e.g., a modified drug or a dCas9-guide RNA complex) across the bacterial genome.

Methodology:

  • Cell Culture and Crosslinking: Grow bacterial cells to the mid-logarithmic phase. Treat the cells with the investigational compound. Crosslink the compound to its DNA binding sites using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody specific to the compound or a tag fused to the protein of interest (like dCas9) to immunoprecipitate the compound-DNA complexes.

  • DNA Purification: Reverse the crosslinking and purify the DNA fragments that were bound to the compound.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial reference genome to identify enriched regions, which represent the binding sites of the compound.

Visualizations

Signaling Pathway: Logic of Off-Target Effect Analysis

ChIP_seq_workflow start Bacterial Culture with Test Compound crosslink Crosslink Compound to DNA start->crosslink shear Shear Chromatin crosslink->shear immunoprecipitate Immunoprecipitate with Specific Antibody shear->immunoprecipitate purify Purify DNA immunoprecipitate->purify sequence High-Throughput Sequencing purify->sequence analyze Data Analysis and Peak Calling sequence->analyze end Identified Off-Target Binding Sites analyze->end

References

Technical Support Center: Sairga-Mediated Lysogeny Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining protocols related to Sairga-mediated lysogeny induction. This resource is designed for researchers, scientists, and drug development professionals working with the arbitrium communication system in bacteriophages. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-mediated lysogeny induction experiments.

Question/Issue Possible Cause(s) Suggested Solution(s)
No or low frequency of lysogeny is observed despite the addition of synthetic this compound peptide. 1. Inactive this compound Peptide: The synthetic peptide may have degraded due to improper storage or handling. Peptides are sensitive to temperature, light, and repeated freeze-thaw cycles.[1] 2. Incorrect Peptide Concentration: The concentration of the this compound peptide may be too low to effectively inhibit the AimR receptor. 3. Problem with the Phage or Bacterial Strain: The phage may have a mutation in the aimR gene, rendering it unresponsive to the this compound peptide. The bacterial host might have a deficient oligopeptide permease (OPP) transporter, preventing the uptake of the peptide.[2] 4. Suboptimal Experimental Conditions: Factors such as media composition, temperature, or incubation time may not be optimal for lysogeny.1. Verify Peptide Integrity: Ensure the this compound peptide is stored lyophilized at -20°C or lower and protected from light.[1] Reconstitute in a sterile buffer (pH 5-6) and use promptly or store aliquots at -20°C.[1] Test the activity of a fresh batch of synthetic peptide. 2. Optimize Peptide Concentration: Perform a dose-response experiment with a range of this compound peptide concentrations (e.g., 0 nM to 500 nM) to determine the optimal concentration for inducing lysogeny.[3] 3. Validate Phage and Host Strains: Sequence the aimR gene of your phage stock to check for mutations. Use a wild-type bacterial strain with a known functional OPP transporter. Consider using a non-signal-producing phage mutant (ΔaimP) to eliminate confounding endogenous signal production.[3] 4. Optimize Experimental Conditions: Ensure you are using the appropriate growth medium (e.g., LB broth) and incubation conditions (e.g., 37°C with shaking) for your specific Bacillus subtilis strain and phage.[4]
High background of spontaneous lysogeny in the no-peptide control. 1. High Multiplicity of Infection (MOI): A high MOI can independently promote lysogeny, masking the effect of the this compound peptide.[5] 2. Physiological State of the Host: The growth phase and metabolic state of the bacterial host can influence the lysis-lysogeny decision.[6]1. Optimize MOI: Perform experiments at a lower MOI (e.g., 0.1 or 1) to reduce the background level of lysogeny. 2. Standardize Host Cell Culture: Use bacterial cultures in a consistent growth phase (e.g., mid-exponential phase) for all experiments to ensure reproducibility.[4]
Difficulty in confirming true lysogens. 1. Distinguishing between lysogens and resistant mutants: Colonies that survive phage infection may be true lysogens or simply phage-resistant mutants. 2. Inefficient prophage induction for verification: The method used to induce the prophage for verification might not be effective.1. Perform Multiple Verification Steps: True lysogens exhibit homoimmunity (resistance to superinfection by the same phage).[7] Test putative lysogens for immunity by spotting the same phage on a lawn of the isolated colony. Further confirm by PCR for the presence of the integrated prophage.[4] 2. Use a reliable induction agent: Use a known inducing agent like Mitomycin C to induce prophage from putative lysogens and detect phage release through a plaque assay.[8]
Variability in results between experiments. 1. Inconsistent peptide activity: If preparing peptide solutions fresh each time, there might be variations in concentration or activity. 2. Differences in bacterial cell density or growth phase: Variations in the starting bacterial culture can lead to different outcomes.1. Use Aliquoted Peptide Stocks: Prepare a concentrated stock solution of the this compound peptide, aliquot it into single-use volumes, and store at -20°C or -80°C to ensure consistent concentration and minimize freeze-thaw cycles.[1] 2. Standardize Inoculum: Start each experiment with a standardized inoculum from an overnight culture to ensure that the bacterial cells are at a similar density and physiological state.[4]

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and how does it work?

A1: this compound (also known as AimP of phage phi3T) is a short signaling peptide that is part of the arbitrium communication system in some Bacillus phages.[9] During a lytic infection, the phage-encoded aimP gene is expressed, and the resulting pro-peptide is secreted and processed into the mature this compound peptide. This peptide can be taken up by other bacteria, where it binds to the intracellular receptor AimR. The this compound-AimR complex is unable to activate the transcription of aimX, a non-coding RNA that promotes lysis. By inhibiting AimX expression, this compound effectively promotes the lysogenic cycle.[2][10]

Q2: What is the amino acid sequence of the this compound peptide from phage phi3T?

A2: The mature this compound peptide from phage phi3T has the amino acid sequence this compound.[9]

Q3: How should I prepare and store the synthetic this compound peptide?

A3: Lyophilized synthetic this compound peptide should be stored at -20°C or -80°C, protected from light.[1] For use, it is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6 to create a stock solution. This stock solution should be aliquoted into single-use vials and stored at -20°C to avoid repeated freeze-thaw cycles.[1] Before use, allow an aliquot to equilibrate to room temperature.

Q4: What is a typical concentration range for this compound peptide in a lysogeny induction experiment?

A4: A typical concentration range to test the effect of this compound peptide on lysogeny induction is between 0 nM and 500 nM.[3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How can I quantify the frequency of this compound-mediated lysogeny?

A5: The frequency of lysogeny can be quantified by performing plaque assays. After infecting the bacterial culture with the phage in the presence of the this compound peptide, the mixture is plated. The number of surviving colonies (potential lysogens) is counted and compared to the initial number of bacterial cells. The identity of the lysogens should be confirmed by testing for homoimmunity and by PCR for the prophage. The frequency is typically expressed as the ratio of confirmed lysogens to the total number of initial cells.

Q6: Are there known homologues of the this compound peptide?

A6: Yes, the arbitrium system is present in other Bacillus phages, and they utilize different signaling peptides. For example, the phage SPbeta produces the peptide GMPRGA. These systems are typically specific, meaning the this compound peptide (this compound) from phi3T does not affect the lysogeny of SPbeta, and vice versa.[9] However, some cross-reactivity between closely related arbitrium systems has been observed.[6]

Quantitative Data

The following table summarizes quantitative data on the effect of this compound peptide concentration on prophage reactivation.

Table 1: Effect of this compound (Signaling Peptide) Concentration on Prophage Reactivation

Signaling Peptide Concentration (nM)Relative Prophage Reactivation (Normalized to 0 nM)
01.00
5Significantly decreased
50Further decreased
500Markedly decreased

Note: This table is a qualitative summary based on findings that even 5 nM of signaling peptide can significantly decrease prophage reactivation, with increasing concentrations leading to a greater decrease.[3]

Experimental Protocols

Protocol 1: this compound-Mediated Lysogeny Induction Assay

This protocol describes how to induce lysogeny in Bacillus subtilis using a specific phage and the synthetic this compound peptide.

Materials:

  • Bacillus subtilis host strain (e.g., a derivative of strain 168)[4]

  • Temperate bacteriophage (e.g., phi3T or a derivative)

  • LB broth and LB agar plates

  • Synthetic this compound peptide (this compound)

  • Sterile buffer (pH 5-6) for peptide reconstitution

  • Spectrophotometer

  • Shaking incubator (37°C)

Procedure:

  • Prepare this compound Peptide Stock Solution: Reconstitute lyophilized this compound peptide in a sterile buffer (pH 5-6) to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • Prepare Bacterial Culture: Inoculate a single colony of B. subtilis into LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into fresh LB broth and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).[4]

  • Set up Experimental Conditions: In separate tubes, add the desired final concentrations of this compound peptide (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) to the mid-exponential phase bacterial culture. Include a no-peptide control (0 nM).

  • Phage Infection: Infect the bacterial cultures with the phage at a multiplicity of infection (MOI) of approximately 10.[4]

  • Incubation: Incubate the infected cultures overnight at 37°C with shaking.[4]

  • Isolate Potential Lysogens: The next day, streak the cultures onto LB agar plates to obtain single colonies.[4]

  • Confirm Lysogeny:

    • Homoimmunity Test: Pick individual colonies and grow them in LB broth. Prepare a lawn of each isolate on an LB agar plate and spot with the same phage. A true lysogen will be immune to superinfection and will not show a zone of lysis.

    • PCR Verification: Extract genomic DNA from the putative lysogens and perform PCR using primers specific for the integrated prophage genome to confirm its presence.[4]

Protocol 2: Quantification of Prophage Reactivation

This protocol is used to measure the effect of this compound peptide on the spontaneous induction of a prophage from a lysogenic bacterial strain.

Materials:

  • Lysogenic B. subtilis strain

  • LB broth

  • Synthetic this compound peptide

  • Chloroform

  • Centrifuge

  • Indicator B. subtilis strain for plaque assay

Procedure:

  • Prepare Lysogen Culture: Pick a single colony of the lysogenic strain into LB broth and grow overnight at 37°C with shaking.[3]

  • Wash Cells: Wash the overnight culture four times with M9 salts to remove any free phage particles. Resuspend the cells in fresh LB broth.[3]

  • Set up Experimental Conditions: Dilute the washed cells to approximately 4x10^5 cells/mL in fresh LB broth with varying concentrations of this compound peptide (e.g., 0 nM to 500 nM).[3]

  • Incubation: Incubate the cultures for 8 to 18 hours at 37°C with shaking.[3]

  • Phage Lysis and Collection: Add 100 µL of chloroform to a sample of the culture and centrifuge at 3500 x g for 10 minutes to pellet the cell debris. The supernatant contains the released phage particles.[3]

  • Quantify Phage Titer: Perform a plaque assay using the supernatant on a lawn of the indicator B. subtilis strain to determine the plaque-forming units per mL (PFU/mL).[3]

Visualizations

Sairga_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sairga_pro This compound Pro-peptide OPP OPP Transporter Sairga_pro->OPP Secretion & Processing Sairga_mature Mature this compound Peptide (this compound) OPP->Sairga_mature Uptake AimR_active AimR Receptor (Active) Sairga_mature->AimR_active Binds & Inactivates AimR_Sairga_complex AimR-Sairga Complex AimR_inactive AimR Receptor (Inactive) aimX_promoter aimX Promoter AimR_active->aimX_promoter Binds & Activates Lysogeny Lysogenic Cycle AimR_Sairga_complex->Lysogeny Promotes aimX_RNA aimX RNA aimX_promoter->aimX_RNA Transcription Lysis Lytic Cycle aimX_RNA->Lysis Promotes

Caption: this compound signaling pathway for lysis-lysogeny decision in phages.

Experimental_Workflow cluster_verification Lysogen Verification A Prepare this compound Peptide Stock Solution C Add this compound Peptide to Bacterial Culture A->C B Grow B. subtilis to Mid-Exponential Phase B->C D Infect with Phage (e.g., phi3T) C->D E Overnight Incubation D->E F Plate for Single Colonies E->F G Isolate Potential Lysogens F->G H Homoimmunity Test G->H I PCR for Prophage G->I J Quantify Lysogeny Frequency H->J I->J

Caption: Experimental workflow for this compound-mediated lysogeny induction.

References

Crystallization of Sairga-phAimR Complex: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with crystallizing the Sairga-phAimR complex. The guidance provided is based on established principles of protein crystallography and is designed to address common issues encountered during the crystallization of protein-ligand complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing the this compound-phAimR complex?

A1: The success of crystallization hinges on three primary factors:

  • High Purity and Homogeneity: The this compound-phAimR complex must be of high purity (>95%) and exist in a monodisperse state in solution.[1] Aggregates or impurities can inhibit the formation of a well-ordered crystal lattice.

  • Stability of the Complex: The complex must be stable in the chosen buffer and throughout the crystallization experiment. Degradation or dissociation of the complex will prevent crystallization.

  • Optimal Crystallization Conditions: Finding the right combination of precipitant, pH, temperature, and protein concentration is crucial for inducing nucleation and crystal growth.[1][2]

Q2: I am not seeing any crystals after setting up my crystallization screens. What are the likely causes?

A2: A complete lack of crystal formation can be due to several factors:

  • Sub-optimal Protein Concentration: The concentration of the this compound-phAimR complex may be too low for the conditions screened. It is recommended to test a range of concentrations.

  • Inappropriate Screening Conditions: The initial screen may not cover the appropriate chemical space for your complex. Broader screening with different precipitants, buffers, and additives may be necessary.

  • Protein Instability: The complex may not be stable under the conditions of the crystallization screen, leading to amorphous precipitate instead of crystals.

  • Low Purity: The presence of contaminants can interfere with the crystallization process.[3]

Q3: My drops contain amorphous precipitate instead of crystals. How can I resolve this?

A3: Amorphous precipitate indicates that the protein is coming out of solution too quickly. To promote crystal formation, you need to slow down the precipitation process. Consider the following adjustments:

  • Lower Protein Concentration: Reducing the concentration of the this compound-phAimR complex can slow down precipitation.

  • Lower Precipitant Concentration: Decreasing the concentration of the precipitant will reduce the driving force for precipitation.

  • Varying Temperature: Changing the incubation temperature can alter the solubility of the complex and the kinetics of crystallization.[1]

  • Additive Screens: The addition of small molecules, detergents, or metal ions can sometimes stabilize the complex and promote crystallization over precipitation.

Q4: The crystals I have obtained are very small or are of poor quality (e.g., needles, plates). How can I improve them?

A4: To improve crystal size and quality, you need to optimize the conditions to favor slower crystal growth and reduce the number of nucleation events.

  • Microseeding: Introducing a small number of crushed crystals (a "seed stock") into a fresh drop can promote the growth of fewer, larger crystals.

  • Refining Precipitant and Protein Concentrations: Fine-tuning the concentrations of both the protein and the precipitant can have a significant impact on crystal quality.

  • Temperature Variation: As with initial crystallization, adjusting the temperature can influence the growth rate of crystals.

  • Additive Screens: Screening a variety of additives may help to improve crystal packing and morphology.

Troubleshooting Guides

Problem 1: Low Yield and Purity of the this compound-phAimR Complex
Symptom Possible Cause Suggested Solution
Low expression levels of this compound or phAimR.Codon usage not optimized for the expression host.Optimize the gene sequence for the expression host.
Inefficient protein folding.Co-express with chaperones; optimize growth temperature and induction conditions.
The complex dissociates during purification.Buffer conditions are not optimal for complex stability.Screen different buffer pH, salt concentrations, and additives to find conditions that stabilize the complex. Isothermal titration calorimetry (ITC) can be used to assess binding affinity under different conditions.
Presence of contaminants after purification.The purification protocol is not sufficiently stringent.Add additional chromatography steps (e.g., ion exchange, size exclusion) to the purification protocol.[1] Consider using affinity tags with specific cleavage sites to ensure removal of the tag and associated impurities.
Problem 2: No Crystals or Poor-Quality Crystals
Symptom Possible Cause Suggested Solution
No crystals observed in initial screens.The screening conditions are not suitable for the this compound-phAimR complex.Expand the screening to include a wider range of precipitants (PEGs, salts, organic solvents), pH values, and additives. Consider using commercially available sparse matrix screens.[1]
The protein concentration is not optimal.Test a range of protein concentrations (e.g., 2-20 mg/mL).[4]
Amorphous precipitate forms.Supersaturation is reached too quickly.Lower the protein and/or precipitant concentration. Try a different crystallization method, such as vapor diffusion with a different ratio of protein to reservoir solution.
Small, needle-like, or plate-like crystals.Nucleation is too rapid, and growth is limited.Optimize conditions around the initial hits by fine-tuning precipitant and protein concentrations. Use microseeding to encourage the growth of larger, single crystals.[5]
The complex has intrinsic flexibility.Consider protein engineering approaches such as surface entropy reduction (mutating flexible surface residues to alanine) or using a fusion protein to create a more rigid construct.[1]

Quantitative Data Summary

The following tables provide a summary of typical starting points and ranges for key parameters in a crystallization experiment. These are general guidelines and may need to be adapted for the this compound-phAimR complex.

Table 1: Typical Protein Concentrations for Crystallization

Protein Molecular WeightTypical Concentration Range (mg/mL)
< 30 kDa10 - 50
30 - 100 kDa5 - 20
> 100 kDa2 - 10

Table 2: Common Precipitants and Their Starting Concentrations

Precipitant TypeExamplesTypical Starting Concentration Range
Polyethylene Glycols (PEGs)PEG 4000, PEG 8000, PEG 33505% - 30% (w/v)
SaltsAmmonium sulfate, Sodium chloride0.5 M - 3.0 M
Organic Solvents2-Methyl-2,4-pentanediol (MPD), Isopropanol10% - 50% (v/v)

Experimental Protocols

Protocol 1: Expression and Purification of the this compound-phAimR Complex
  • Gene Synthesis and Cloning: Synthesize the genes for this compound and phAimR with codon optimization for E. coli expression. Clone the genes into suitable expression vectors, potentially a co-expression vector with different affinity tags (e.g., His-tag for this compound and Strep-tag for phAimR) to facilitate purification of the complex.

  • Protein Expression: Co-transform the expression vectors into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Clarification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I). Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column (for the His-tagged protein). Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Second Affinity Chromatography (Optional): If a second tag was used, the eluate from the first column can be subjected to a second round of affinity chromatography (e.g., Strep-Tactin column for the Strep-tagged protein) to ensure that only the complex is purified.

  • Size Exclusion Chromatography (SEC): As a final purification step, load the eluted complex onto a size exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step will remove any remaining impurities and aggregates, and allows for buffer exchange.

  • Purity and Concentration Analysis: Analyze the purity of the complex by SDS-PAGE. Determine the concentration of the purified complex using a spectrophotometer (measuring absorbance at 280 nm) or a protein concentration assay (e.g., Bradford or BCA).

Protocol 2: Co-crystallization of the this compound-phAimR Complex
  • Complex Formation: Mix the purified this compound protein and the phAimR ligand in a specific molar ratio (e.g., 1:1.2, protein:ligand) to ensure saturation of the binding site. Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Screening: Use the purified this compound-phAimR complex at various concentrations (e.g., 5, 10, and 15 mg/mL) to set up crystallization screens. Utilize commercially available sparse matrix screens that cover a wide range of precipitants, pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 12°C, or 20°C).

  • Crystal Monitoring: Regularly inspect the drops under a microscope for the appearance of crystals over a period of several days to weeks. Document any hits, including the condition and the morphology of the crystals.

  • Optimization: Once initial crystal hits are identified, perform optimization screens around these conditions. This involves systematically varying the concentrations of the precipitant, the protein, and the pH, as well as testing different additives.

  • Crystal Harvesting and Cryo-protection: Once diffraction-quality crystals are obtained, they need to be harvested and cryo-protected for X-ray diffraction analysis. This is typically done by briefly soaking the crystal in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_xtal Crystallization cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Protein Expression Gene_Synthesis->Expression Purification Purification Expression->Purification Complex_Formation Complex Formation Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Optimization Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Data_Collection X-ray Data Collection Harvesting->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination

Caption: Workflow for this compound-phAimR complex crystallization.

Troubleshooting_Logic Start Crystallization Experiment No_Crystals No Crystals? Start->No_Crystals Precipitate Amorphous Precipitate? No_Crystals->Precipitate No Change_Conc Adjust Protein/Precipitant Concentration No_Crystals->Change_Conc Yes Change_Conditions Broaden Screening Conditions No_Crystals->Change_Conditions Yes Check_Purity Verify Protein Purity and Stability No_Crystals->Check_Purity Yes Poor_Quality Poor Quality Crystals? Precipitate->Poor_Quality No Precipitate->Change_Conc Yes Optimize Optimize Growth (Seeding, Additives) Poor_Quality->Optimize Yes Success Diffraction Quality Crystals Poor_Quality->Success No Change_Conc->Start Change_Conditions->Start Check_Purity->Start Optimize->Start

Caption: Troubleshooting logic for crystallization experiments.

References

Validation & Comparative

A Comparative Guide to Lysogeny-Inducing Factors: Sairga and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between a bacteriophage and its host, culminating in either immediate replication and lysis or a dormant lysogenic state, is a critical area of study in microbiology and virology. The decision to enter lysogeny, where the phage genome integrates into the host's chromosome, is orchestrated by a variety of internal and external factors. This guide provides a comparative overview of Sairga, a peptide-based lysogeny-inducing factor, and other well-established chemical and physical inducers, as well as a related peptide-based communication system. We present available quantitative data, detailed experimental protocols, and visualizations of the signaling pathways to aid researchers in selecting and applying the most suitable method for their experimental needs.

At a Glance: Comparing Lysogeny-Inducing Factors

The following table summarizes the key characteristics of this compound and other lysogeny-inducing factors. Direct quantitative comparisons of efficiency can be challenging due to variations in experimental conditions across different studies.

FeatureThis compound / Arbitrium System (AimP)Mitomycin CUV Radiation
Type Biological (Peptide-based signaling)Chemical (DNA cross-linking agent)Physical (Induces DNA damage)
Mechanism of Action Binds to the intracellular receptor AimR, modulating the expression of the lytic repressor AimX.Cross-links DNA, triggering the host's SOS response and inactivation of the cI repressor.Causes DNA lesions (e.g., thymine dimers), activating the SOS response and cI repressor cleavage.
Specificity Phage-specific communicationNon-specific DNA damageNon-specific DNA damage
Typical Concentration/Dose ~5 nM - 1 µM (for AimP)[1]0.1 - 10 µg/mL; maximum induction observed at 1.5 µM in one study[2][3]1 - 20 J/m²[3]
Key Advantages High specificity, mimics natural communicationWell-established, potent inducerReadily available, easy to apply
Key Disadvantages Requires synthesis of specific peptidesHigh toxicity to host cells, mutagenicCan be lethal to host cells at high doses

In-Depth Analysis of Lysogeny-Inducing Factors

This compound and the Arbitrium System: A Tale of Two Peptides

This compound is a peptide derived from the Bacillus phage phi3T that plays a crucial role in the decision between the lytic and lysogenic cycles. It is a key component of the "Arbitrium" communication system, which allows phages to sense the density of their population and make a collective decision.

Mechanism of Action: During a lytic infection, the phage produces a precursor peptide, AimP. This peptide is secreted and processed into the mature, active form, such as this compound. When the concentration of this signaling peptide in the environment reaches a certain threshold, it is imported into new host cells. Inside the cell, this compound binds to the AimR receptor protein. This binding event inhibits the activity of AimR, which is a transcriptional activator for the aimX gene. The AimX protein, in turn, is a negative regulator of lysogeny. Therefore, by inhibiting AimR, this compound effectively promotes the establishment of the lysogenic state.[4][5][6]

Quantitative Performance: Studies on the Arbitrium system have shown that a concentration of 1 µM of a synthetic peptide analogous to this compound can completely protect Bacillus cereus from lysis by phage Wbeta.[7] Furthermore, in studies with phage phi3T, even a low concentration of 5 nM of the signaling peptide was sufficient to significantly decrease prophage reactivation, thereby favoring the maintenance of lysogeny.[1]

Mitomycin C: The Classic Chemical Inducer

Mitomycin C is an antibiotic that has long been used in laboratories as a potent inducer of the lytic cycle from a lysogenic state.

Mechanism of Action: Mitomycin C acts as a DNA cross-linking agent. This extensive DNA damage triggers the host bacterium's SOS response, a global DNA repair system. A key component of the SOS response is the activated RecA protein, which facilitates the autocatalytic cleavage of the phage's cI repressor protein. The cI repressor is the master regulator that maintains the prophage in its dormant state. Its inactivation leads to the expression of lytic genes and the subsequent excision of the prophage and entry into the lytic cycle.[8]

Quantitative Performance: The effective concentration of Mitomycin C for prophage induction typically ranges from 0.1 to 1.0 µg/mL, although some studies have employed concentrations as high as 10 mg/mL.[2][8] One study on Staphylococcus aureus reported a maximum phage induction at a concentration of 1.5 µM.[9]

UV Radiation: A Physical Approach to Induction

Ultraviolet (UV) radiation is another well-established method for inducing the lytic cycle in lysogenic bacteria.

Mechanism of Action: Similar to Mitomycin C, UV radiation induces DNA damage in the host cell, primarily through the formation of pyrimidine dimers. This DNA damage activates the host's SOS response and the RecA-mediated cleavage of the cI repressor, leading to prophage induction.[3]

Quantitative Performance: The effective dose of UV radiation for prophage induction varies depending on the bacterial strain and experimental setup. Studies have reported induction with UV doses ranging from 1 to 20 J/m².[3] A dose-response relationship has been observed, where the frequency of induction increases with the UV dose up to a certain point, after which cell killing becomes the dominant effect.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms involved, the following diagrams illustrate the signaling pathways and a general experimental workflow for inducing lysogeny.

Sairga_Arbitrium_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell AimP_precursor AimP Precursor This compound This compound (AimP) AimP_precursor->this compound Processing Sairga_in This compound This compound->Sairga_in Import AimR AimR Receptor aimX_gene aimX gene AimR->aimX_gene Activates transcription AimR_this compound AimR-Sairga Complex AimR_this compound->aimX_gene Inhibits transcription AimX AimX Protein aimX_gene->AimX Lysis Lytic Cycle AimX->Lysis Promotes Lysogeny Lysogenic Cycle AimX->Lysogeny Inhibits Sairga_inAimR Sairga_inAimR Sairga_inAimR->AimR_this compound

This compound/Arbitrium Signaling Pathway

Chemical_Physical_Induction_Pathway cluster_inducers Inducing Agents cluster_cell_response Bacterial Cell Response MitomycinC Mitomycin C DNA_damage DNA Damage MitomycinC->DNA_damage UV UV Radiation UV->DNA_damage SOS_response SOS Response DNA_damage->SOS_response RecA_star RecA* SOS_response->RecA_star cI_repressor cI Repressor Lytic_genes Lytic Gene Expression cI_repressor->Lytic_genes Represses cI_cleavage cI Cleavage cI_cleavage->Lytic_genes De-repression Lysis Lytic Cycle Lytic_genes->Lysis RecA_starcI_repressor RecA_starcI_repressor RecA_starcI_repressor->cI_cleavage

Chemical/Physical Induction Pathway

Experimental_Workflow Start Start: Prepare Lysogenic Bacterial Culture Induction Induction Step: - Add this compound/AimP Peptide - Add Mitomycin C - Expose to UV Radiation Start->Induction Incubation Incubate under appropriate conditions Induction->Incubation Monitoring Monitor for signs of lysis: - Decrease in optical density - Plaque formation on a lawn of sensitive bacteria Incubation->Monitoring Quantification Quantify lysogeny/lysis: - Plaque-forming units (PFU) assay - qPCR for phage DNA - Reporter gene expression Monitoring->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

General Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for inducing lysogeny using the discussed factors. Researchers should optimize these protocols for their specific bacterial strains and phages.

Protocol 1: Lysogeny Induction using this compound/AimP Peptide

Objective: To induce or enhance the frequency of lysogeny in a susceptible bacterial host upon infection with a temperate phage.

Materials:

  • Susceptible bacterial host strain

  • Temperate phage lysate

  • Synthetic this compound or AimP peptide (or other relevant Arbitrium peptide)

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • Soft agar overlay

  • Agar plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the susceptible bacterial host in the appropriate liquid medium at the optimal temperature with shaking.

  • Subculturing: The next day, subculture the overnight culture into fresh medium and grow to early- or mid-exponential phase (e.g., OD600 of 0.2-0.4).

  • Infection and Induction:

    • Prepare serial dilutions of the phage lysate.

    • In separate tubes, mix a standard volume of the exponential phase bacterial culture with different concentrations of the synthetic peptide (e.g., ranging from 1 nM to 10 µM). Include a no-peptide control.

    • Add a known titer of the phage to each tube to achieve a desired multiplicity of infection (MOI).

  • Incubation: Incubate the infection mixtures at the optimal temperature for a duration sufficient for phage adsorption and the lysis-lysogeny decision to occur (e.g., 30-60 minutes).

  • Plaque Assay:

    • Mix the contents of each infection tube with molten soft agar.

    • Pour the mixture onto pre-warmed agar plates to create a bacterial lawn.

    • Incubate the plates overnight at the optimal temperature.

  • Quantification and Analysis:

    • Count the number of plaques on each plate. A higher frequency of lysogeny will result in fewer plaques (as more cells survive and become lysogens) and potentially more turbid plaques.

    • To confirm lysogeny, isolate surviving colonies from the infection plates and test for immunity to superinfection by the same phage and for the presence of the prophage DNA using PCR.

Protocol 2: Prophage Induction using Mitomycin C

Objective: To induce the lytic cycle from a lysogenic bacterial culture.

Materials:

  • Lysogenic bacterial strain

  • Mitomycin C stock solution

  • Appropriate liquid growth medium

  • Centrifuge and sterile tubes

  • Sterile syringe filters (0.22 µm)

  • Sensitive indicator bacterial strain

  • Soft agar overlay and agar plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the lysogenic bacterial strain.

  • Subculturing: Subculture into fresh medium and grow to mid-exponential phase (e.g., OD600 of 0.3-0.5).

  • Induction:

    • Add Mitomycin C to the culture to a final concentration typically between 0.1 and 1.0 µg/mL. It is advisable to test a range of concentrations to determine the optimal inducing concentration for your strain.

    • Include a no-Mitomycin C control.

  • Incubation: Continue to incubate the cultures with shaking for several hours (e.g., 2-6 hours), monitoring the optical density. A decrease in OD600 in the Mitomycin C-treated culture compared to the control is indicative of cell lysis.

  • Phage Lysate Preparation:

    • Centrifuge the cultures to pellet the remaining bacterial cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain a cell-free phage lysate.

  • Quantification:

    • Perform a plaque assay by preparing serial dilutions of the phage lysate and plating them with a sensitive indicator strain in a soft agar overlay.

    • Incubate the plates overnight and count the plaque-forming units (PFU) to determine the titer of the induced phage.

Protocol 3: Prophage Induction using UV Radiation

Objective: To induce the lytic cycle from a lysogenic bacterial culture using UV radiation.

Materials:

  • Lysogenic bacterial strain

  • Appropriate liquid growth medium

  • Sterile petri dishes

  • UV light source (e.g., a UV crosslinker or germicidal lamp) with a calibrated output

  • Sensitive indicator bacterial strain

  • Soft agar overlay and agar plates

  • Incubator

Procedure:

  • Culture Preparation: Grow an overnight culture of the lysogenic bacterial strain.

  • Subculturing and Plating: Subculture into fresh medium and grow to mid-exponential phase. Spread a known volume of the culture onto the surface of an agar plate to create a bacterial lawn.

  • Induction:

    • Place the open petri dish under the UV light source.

    • Expose the bacterial lawn to a specific dose of UV radiation (e.g., ranging from 1 to 20 J/m²). It is crucial to perform a dose-response experiment to find the optimal UV fluence that maximizes induction without excessive cell killing.

    • Include a non-irradiated control plate.

  • Incubation: Incubate the plates in the dark (to prevent photoreactivation of DNA damage) at the optimal temperature for several hours to overnight. The appearance of plaques or clearing of the lawn indicates phage induction and lysis.

  • Phage Elution and Quantification:

    • Flood the surface of the plate with a small volume of buffer (e.g., SM buffer) and gently scrape the top agar to release the phage particles.

    • Collect the buffer, centrifuge to remove agar and cell debris, and filter through a 0.22 µm filter.

    • Determine the phage titer using a plaque assay with a sensitive indicator strain.

Conclusion

The choice of a lysogeny-inducing factor depends on the specific research question and experimental system. This compound and the Arbitrium system offer a highly specific, biologically relevant method for studying phage communication and the lysis-lysogeny decision. In contrast, Mitomycin C and UV radiation are potent, well-characterized, but non-specific inducers that act by triggering the host's DNA damage response. By understanding the mechanisms, quantitative effects, and experimental protocols for each of these factors, researchers can make informed decisions to effectively manipulate the life cycle of temperate bacteriophages in their studies. Further research focusing on direct comparative studies under standardized conditions will be invaluable in providing a more precise quantitative understanding of the relative efficiencies of these different inducing agents.

References

Inability to Identify "Sairga" Protein Necessitates a Shift to a Well-Documented Example for Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search across multiple databases and scientific literature, the bacterial protein "Sairga" could not be identified. This suggests that "this compound" may be a novel, uncharacterized protein, a proprietary name not in the public domain, or a possible misspelling. Consequently, this guide will use the well-researched cross-reactivity between the R28 protein of Streptococcus pyogenes (Group A Streptococcus) and the Rib protein of Streptococcus agalactiae (Group B Streptococcus) as a representative example to fulfill the user's request for a detailed comparison guide.

This illustrative guide will provide a framework for researchers, scientists, and drug development professionals to understand and evaluate protein cross-reactivity, complete with comparative data tables, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Comparative Analysis of R28 and Rib Protein Cross-Reactivity

The R28 and Rib proteins, both surface-expressed molecules in pathogenic streptococci, are members of the same protein family and share significant amino acid sequence identity.[1][2] Despite this homology, their immunological cross-reactivity is limited when analyzed with specific antisera.[1][2] However, this limited cross-reactivity is sufficient to elicit cross-protective immunity, a crucial consideration in vaccine development.[1][2]

Quantitative Cross-Reactivity Data

The following table summarizes the key characteristics and cross-reactivity data for the R28 and Rib proteins.

FeatureR28 (S. pyogenes)Rib (S. agalactiae)Reference
Function Adhesin, promotes binding to human epithelial cells.[3]Surface antigen, elicits protective immunity.[4][3][4]
Sequence Identity The repeat regions of R28 and Rib share up to 95% amino acid identity.[5]The repeat regions of Rib and R28 share up to 95% amino acid identity.[5][5]
Immunological Cross-Reactivity Limited cross-reactivity with Rib protein observed in studies with purified proteins and specific antisera.[1][2]Limited cross-reactivity with R28 protein.[1][2][1][2]
Cross-Protective Immunity Immunization with purified R28 protects mice against lethal infection with Rib-expressing GBS strains.[1][2]Immunization with purified Rib confers protection against R28-expressing GAS strains in mice.[1][2][1][2]

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of protein cross-reactivity is vital. Below are detailed methodologies for key experiments used to characterize the interaction between proteins like R28 and Rib.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay used to detect and quantify protein-protein interactions.[6][7] An indirect or competitive ELISA format can be used to assess cross-reactivity.

Protocol for Indirect ELISA:

  • Coating: Microplate wells are coated with a purified protein (e.g., R28) at a concentration of 1-10 µg/mL in a coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1-5% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Primary Antibody Incubation: Serum containing antibodies raised against one protein (e.g., anti-Rib) is added to the wells at various dilutions and incubated for 2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 1N HCl).

  • Data Acquisition: The absorbance is measured at the appropriate wavelength using a microplate reader. The degree of cross-reactivity is determined by the signal intensity.

Western Blotting

Western blotting allows for the detection of specific proteins in a complex mixture and can be used to assess the binding of an antibody to different proteins.

Protocol:

  • Protein Separation: Purified proteins (e.g., R28 and Rib) are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with an antibody raised against one of the proteins (e.g., anti-R28).

  • Washing: The membrane is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Washing: The membrane is washed to remove unbound secondary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescent or colorimetric). The presence and intensity of bands indicate the extent of antibody binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on binding affinity and kinetics.[8][9]

Protocol:

  • Chip Preparation: A sensor chip is prepared by immobilizing one of the proteins (the ligand, e.g., R28) onto the chip surface.

  • Analyte Injection: The other protein (the analyte, e.g., Rib) is flowed over the chip surface at various concentrations.

  • Data Collection: The binding of the analyte to the ligand is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass bound. This is recorded in a sensorgram.

  • Data Analysis: The sensorgram data is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_protein_prep Protein Preparation cluster_antibody_gen Antibody Generation cluster_assays Cross-Reactivity Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion P1 Purify Protein A (e.g., R28) ELISA ELISA P1->ELISA WB Western Blot P1->WB SPR Surface Plasmon Resonance (SPR) P1->SPR P2 Purify Protein B (e.g., Rib) P2->ELISA P2->WB P2->SPR Ab_Gen Generate Antibodies (e.g., anti-R28, anti-Rib) Ab_Gen->ELISA Ab_Gen->WB Analysis Compare Binding Signals Determine Affinity (KD) ELISA->Analysis WB->Analysis SPR->Analysis Conclusion Assess Degree of Cross-Reactivity Analysis->Conclusion

Caption: Workflow for assessing protein cross-reactivity.

R28-Mediated Adhesion Signaling Pathway

The R28 protein of S. pyogenes functions as an adhesin by interacting with host cell integrins, which can initiate intracellular signaling.[10][11]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular S_pyogenes S. pyogenes R28 R28 Protein S_pyogenes->R28 expresses Integrin Integrin Receptor (e.g., α3β1) R28->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton Rearrangement FAK->Actin promotes Adhesion Bacterial Adhesion & Internalization Actin->Adhesion leads to

Caption: R28 protein interaction with host cell integrins.

References

Isothermal Titration Calorimetry for Sairga-phAimR Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the thermodynamic parameters of binding interactions in solution. This guide provides a comprehensive overview of the application of ITC to the study of the Sairga-phAimR binding interaction, a key component of the arbitrium quorum-sensing system that regulates the lysis-lysogeny decision in bacteriophages. In this system, the this compound peptide binds to the AimR receptor, inhibiting its DNA-binding activity.

This guide will compare ITC with two alternative biophysical techniques for characterizing protein-peptide interactions: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). By presenting detailed experimental protocols and hypothetical comparative data, this document aims to assist researchers in selecting the most appropriate method for their specific research questions.

Comparative Analysis of Binding Assays

The following table summarizes hypothetical quantitative data for the this compound-phAimR interaction as might be determined by ITC, SPR, and FP. These values are representative of a typical protein-peptide interaction and serve to highlight the different parameters measured by each technique.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Binding Affinity (Kd) 100 nM120 nM150 nM
Stoichiometry (n) 1:1 (this compound:phAimR)Not directly measuredNot directly measured
Enthalpy (ΔH) -10.5 kcal/molNot directly measuredNot directly measured
Entropy (ΔS) 5.3 cal/mol·KNot directly measuredNot directly measured
Association Rate (kon) Not directly measured2.5 x 105 M-1s-1Not directly measured
Dissociation Rate (koff) Not directly measured3.0 x 10-2 s-1Not directly measured

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2]

Materials:

  • Purified this compound peptide (in syringe)

  • Purified phAimR protein (in sample cell)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze both this compound and phAimR into the same ITC buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Concentration Determination: Accurately determine the concentrations of the this compound peptide and phAimR protein solutions. A typical starting concentration for the protein in the cell is 20-50 µM, and for the peptide in the syringe is 200-500 µM (a 10-fold molar excess).

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).

  • Titration: Perform an initial injection of a small volume (e.g., 0.5 µL) to account for initial mixing effects, followed by the series of larger, spaced injections of the this compound peptide into the phAimR solution.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of this compound to phAimR. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[4][5][6]

Materials:

  • Purified phAimR protein

  • This compound peptide

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Ligand Immobilization: Immobilize the phAimR protein onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the phAimR protein, and then deactivating any remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of the this compound peptide in running buffer.

  • Binding Analysis: Inject the different concentrations of this compound peptide over the sensor surface containing the immobilized phAimR. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound this compound peptide from the phAimR surface, preparing it for the next injection.

  • Data Analysis: Fit the sensorgrams from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).[7]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[8][9]

Materials:

  • Fluorescently labeled this compound peptide (e.g., with fluorescein)

  • Purified phAimR protein

  • Binding buffer (e.g., PBS)

  • Microplate reader with polarization filters

Procedure:

  • Fluorophore Labeling: Synthesize or purchase a version of the this compound peptide that is covalently linked to a fluorescent dye.

  • Assay Setup: In a multi-well plate, prepare a series of wells containing a fixed concentration of the fluorescently labeled this compound peptide.

  • Titration: Add increasing concentrations of the phAimR protein to the wells.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Excite the samples with polarized light and measure the polarization of the emitted light.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the phAimR concentration. Fit the resulting sigmoidal binding curve to determine the binding affinity (Kd).[10][11][12]

Visualizations

This compound-phAimR Signaling Pathway

Sairga_phAimR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Peptide phAimR_inactive phAimR (Inactive) This compound->phAimR_inactive Binding phAimR_active phAimR (Active) DNA Promoter DNA phAimR_active->DNA Binds Transcription Transcription of Lysis Genes DNA->Transcription Activates

Caption: The this compound-phAimR quorum-sensing signaling pathway.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze this compound & phAimR in identical buffer Concentration Determine Concentrations Dialysis->Concentration Degas Degas Solutions Concentration->Degas Load_Cell Load phAimR into Sample Cell Degas->Load_Cell Load_Syringe Load this compound into Syringe Degas->Load_Syringe Titration Perform Titration (Injections) Load_Cell->Titration Load_Syringe->Titration Integration Integrate Heat Peaks Titration->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit Binding Isotherm Plotting->Fitting Thermodynamics Determine Kd, n, ΔH, ΔS Fitting->Thermodynamics

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

References

Sairga vs. Conventional Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phage-derived peptide Sairga and well-known antimicrobial peptides (AMPs). While both interact with bacteria, their mechanisms of action and biological outcomes are fundamentally different. This comparison aims to clarify these differences and provide context for their respective potential applications in research and drug development.

Understanding this compound: A Communication Peptide, Not a Classical Antimicrobial

Recent research has identified this compound as a key signaling molecule in the lifecycle of certain bacteriophages, such as phi3T. Its primary role is not to directly kill bacteria but to act as a communication peptide that influences the phage's decision between two replication cycles: lysis (bursting the host cell) or lysogeny (integrating into the host genome).

This compound is produced by phages during infection and released into the environment. As the phage population increases, so does the concentration of this compound. When a new phage infects a bacterium, it senses the extracellular this compound concentration. A high concentration of this compound signals a high phage density, indicating that continued lysis would deplete the host population. In response, the phage is more likely to enter the lysogenic cycle, preserving the host for future replication. This intricate communication system is known as the "arbitrium system".[1]

Therefore, a direct comparison of this compound's "performance" against conventional AMPs using metrics like Minimum Inhibitory Concentration (MIC) is not applicable, as this compound's function is not to inhibit bacterial growth.

Comparative Analysis: this compound vs. Conventional Antimicrobial Peptides

The following table summarizes the key differences between this compound and traditional antimicrobial peptides.

FeatureThis compoundConventional Antimicrobial Peptides (AMPs)
Primary Function Phage-to-phage communication to regulate lysis vs. lysogenyDirect killing or growth inhibition of a broad spectrum of microbes
Mechanism of Action Binds to the intracellular phage receptor phAimR, influencing gene expressionTypically disrupt the bacterial cell membrane, leading to lysis; may also inhibit intracellular processes
Target Intracellular phage-encoded receptor (phAimR)Primarily the bacterial cell membrane; can also be intracellular targets
Biological Outcome Promotes lysogeny at high concentrationsBacterial cell death or inhibition of growth
Key Performance Metric Effective concentration for inducing lysogenyMinimum Inhibitory Concentration (MIC)

Performance Data of Known Antimicrobial Peptides

To provide a baseline for the performance of conventional AMPs, the following table presents the Minimum Inhibitory Concentration (MIC) values for several well-characterized peptides against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial PeptideTarget OrganismMIC (µg/mL)
MelittinEscherichia coli2 - 16
Staphylococcus aureus4 - 16
LL-37Escherichia coli4 - 32
Staphylococcus aureus8 - 64
PexigananEscherichia coli4 - 16
Staphylococcus aureus8 - 32
NisinEscherichia coli>100
Staphylococcus aureus1 - 8

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides

The following is a generalized protocol for a broth microdilution assay to determine the MIC of an antimicrobial peptide.

1. Preparation of Materials:

  • Antimicrobial Peptide (AMP): Prepare a stock solution of the AMP in a suitable solvent (e.g., sterile deionized water, dilute acetic acid).

  • Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • 96-Well Microtiter Plate: Use a sterile, clear, flat-bottom 96-well plate.

  • Broth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the AMP stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Bacterial Inoculum: Dilute the mid-log phase bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL). Add 50 µL of the diluted bacterial suspension to each well containing the AMP dilutions. This will result in a final bacterial concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL in each well.

  • Controls:

    • Positive Control: A well containing only the broth medium and the bacterial inoculum (no AMP).

    • Negative Control (Sterility Control): A well containing only the sterile broth medium.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the AMP at which there is no visible growth of the bacteria.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth. The MIC is typically defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Visualizing the Mechanisms

This compound Signaling Pathway

Sairga_Pathway This compound Signaling Pathway for Lysis-Lysogeny Decision cluster_extracellular Extracellular cluster_bacterium Bacterium Phage Lysis Phage Lysis This compound Peptide This compound Peptide Phage Lysis->this compound Peptide releases This compound Transport This compound Transport This compound Peptide->this compound Transport enters phAimR Receptor phAimR Receptor This compound Transport->phAimR Receptor delivers to Lysis Genes Lysis Genes phAimR Receptor->Lysis Genes inhibits Lysogeny Genes Lysogeny Genes phAimR Receptor->Lysogeny Genes activates

Caption: this compound peptide influences the phage lysis-lysogeny decision.

General Mechanism of Cationic Antimicrobial Peptides

AMP_Mechanism General Mechanism of Cationic Antimicrobial Peptides Cationic AMP Cationic AMP (+) Bacterial Membrane Bacterial Outer Membrane (-) Cationic AMP->Bacterial Membrane Electrostatic Attraction Membrane Disruption Membrane Disruption Bacterial Membrane->Membrane Disruption leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis causes

Caption: Cationic AMPs disrupt bacterial membranes, leading to cell lysis.

References

Validating the In Vivo Function of SAGA Complex Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Spt-Ada-Gcn5 Acetyltransferase (SAGA) complex is a highly conserved, multi-subunit transcriptional coactivator that plays a critical role in regulating gene expression through histone acetylation and deubiquitination.[1][2] Understanding the precise in vivo function of SAGA and its individual subunits is crucial for elucidating fundamental mechanisms of gene regulation and their implications in various diseases. This guide provides a comparative framework for validating the in vivo function of the SAGA complex using knockout models, with a focus on experimental design, data interpretation, and comparison with alternative transcriptional regulatory complexes.

Unraveling the SAGA Complex: A Multi-Modular Machinery

The SAGA complex is organized into distinct functional modules, each contributing to its overall activity. These modules include the histone acetyltransferase (HAT) module, the deubiquitinase (DUB) module, a transcription factor-binding module, and a core structural module.[2] This modular nature allows SAGA to be recruited to specific gene promoters by transcription factors, where it can then modulate chromatin structure and facilitate the initiation and elongation of transcription.[3]

SAGA_Signaling_Pathway cluster_recruitment Gene Promoter Recruitment cluster_modification Chromatin Modification cluster_transcription Transcriptional Regulation Transcription_Factor Transcription Factor (e.g., Gal4, c-Myc) SAGA_Complex SAGA Complex Transcription_Factor->SAGA_Complex recruits SAGA_HAT_Module HAT Module (Gcn5) SAGA_Complex->SAGA_HAT_Module SAGA_DUB_Module DUB Module (Usp22) SAGA_Complex->SAGA_DUB_Module RNA_Pol_II RNA Polymerase II SAGA_Complex->RNA_Pol_II facilitates recruitment Histone_H3 Histone H3 Histone_H2B Histone H2B-Ub SAGA_HAT_Module->Histone_H3 acetylates (H3K9ac) SAGA_DUB_Module->Histone_H2B deubiquitinates Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression initiates

Caption: A generalized experimental workflow for the generation and validation of a SAGA subunit knockout mouse model.

Comparative Analysis: SAGA vs. Alternative Transcriptional Coactivators

The function of SAGA in transcription is not unique; other coactivator complexes, such as TFIID and ATAC, also play crucial roles. [3][4]Comparing the effects of SAGA knockout with the disruption of these alternative complexes provides a deeper understanding of their specific and overlapping functions.

dot

Logical_Relationship Hypothesis Hypothesis: SAGA is essential for the expression of a specific set of developmental genes. SAGA_KO Generate SAGA Knockout Model (e.g., Spt20-/-) Hypothesis->SAGA_KO Alternative_KO Generate Alternative Knockout Model (e.g., TFIID subunit KO) Hypothesis->Alternative_KO Wild_Type Wild-Type Control Hypothesis->Wild_Type Phenotypic_Comparison Phenotypic Comparison SAGA_KO->Phenotypic_Comparison Alternative_KO->Phenotypic_Comparison Wild_Type->Phenotypic_Comparison Gene_Expression_Comparison Gene Expression Comparison (RNA-seq) Phenotypic_Comparison->Gene_Expression_Comparison Chromatin_State_Comparison Chromatin State Comparison (ChIP-seq for H3K9ac) Phenotypic_Comparison->Chromatin_State_Comparison Conclusion Conclusion: Define the specific and overlapping functions of SAGA. Gene_Expression_Comparison->Conclusion Chromatin_State_Comparison->Conclusion

Caption: Logical framework for validating the in vivo function of the SAGA complex through a comparative knockout model approach.

Quantitative Comparison of Knockout Models

The following table summarizes hypothetical yet representative data from studies comparing the effects of knocking out subunits of SAGA, TFIID, and ATAC on gene expression and histone modifications.

FeatureSAGA Knockout (e.g., Spt20⁻/⁻)TFIID Knockout (e.g., Taf1⁻/⁻)ATAC Knockout (e.g., Zzz3⁻/⁻)Wild-Type Control
Embryonic Lethality High (e.g., E9.5)High (e.g., E11.5)Variable, often later stagesViable
Affected Genes (RNA-seq) ~10-15% of expressed genes~60-70% of expressed genes~5-10% of expressed genesBaseline
Downregulated Gene Ontology Developmental processes, cell cycleHousekeeping genes, metabolismCell signaling, enhancersN/A
Global H3K9 Acetylation Significantly ReducedModerately ReducedSlightly ReducedNormal
Global H2B Deubiquitination Significantly IncreasedNo significant changeNo significant changeNormal

This table is a composite representation based on published literature and is intended for illustrative purposes.

Detailed Experimental Protocols

Generation of a SAGA Subunit (e.g., Spt20) Knockout Mouse Model

This protocol outlines the key steps for creating a conditional knockout mouse line for a core SAGA subunit, such as Spt20, using the Cre-loxP system. This allows for tissue-specific or inducible gene deletion, bypassing embryonic lethality.

  • Targeting Vector Construction :

    • Design a targeting vector containing loxP sites flanking a critical exon of the Spt20 gene.

    • Include a selectable marker (e.g., Neomycin resistance) flanked by FRT sites for later removal.

  • ES Cell Culture and Electroporation :

    • Culture mouse embryonic stem (ES) cells on a feeder layer.

    • Linearize the targeting vector and introduce it into ES cells via electroporation.

  • Selection and Screening of Targeted ES Cell Clones :

    • Select for successfully electroporated cells using G418 (Neomycin).

    • Screen for homologous recombination events using PCR and Southern blotting.

  • Blastocyst Injection and Generation of Chimeric Mice :

    • Inject correctly targeted ES cells into blastocysts from a donor mouse.

    • Transfer the injected blastocysts into a pseudopregnant female mouse.

    • Identify chimeric offspring by coat color.

  • Germline Transmission and Generation of Floxed Mice :

    • Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.

    • Genotype offspring to identify those carrying the floxed Spt20 allele.

  • Generation of Conditional Knockout Mice :

    • Breed floxed Spt20 mice with a Cre-driver line that expresses Cre recombinase in the tissue of interest (e.g., a liver-specific Cre).

    • Genotype offspring to identify those with the desired genotype (Spt20fl/fl; Cre+).

  • Validation of Knockout :

    • Confirm tissue-specific deletion of the Spt20 exon at the DNA level using PCR on genomic DNA from various tissues.

    • Verify the absence of Spt20 mRNA in the target tissue using RT-qPCR.

    • Confirm the absence of Spt20 protein in the target tissue using Western blotting.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to assess the genome-wide changes in histone modifications (e.g., H3K9ac) following the knockout of a SAGA subunit.

  • Tissue Collection and Cross-linking :

    • Isolate the tissue of interest from both knockout and wild-type control mice.

    • Cross-link protein-DNA complexes by treating the tissue with formaldehyde.

  • Chromatin Preparation :

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

  • Immunoprecipitation :

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac).

    • Use protein A/G beads to pull down the antibody-histone-DNA complexes.

  • DNA Purification :

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing :

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis :

    • Align the sequencing reads to the mouse genome.

    • Perform peak calling to identify regions enriched for the histone modification.

    • Compare the enrichment profiles between knockout and wild-type samples to identify differential regions.

By employing these rigorous experimental and comparative approaches, researchers can effectively validate the in vivo function of the SAGA complex and its components, contributing to a deeper understanding of transcriptional regulation in health and disease.

References

Safety Operating Guide

Standard Operating Procedure: Sairga Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of the chemical agent "Sairga." The procedures outlined below are designed to mitigate risks to personnel and the environment. It is imperative that all researchers, scientists, and drug development professionals adhere to these protocols.

Hazard Identification and Data Summary

Prior to handling, it is crucial to characterize the hazards associated with this compound. The following table summarizes key data points that must be determined.

Parameter Value Data Source
pH [Insert Value][e.g., Experimental Measurement, SDS]
Flash Point (°C) [Insert Value][e.g., Experimental Measurement, SDS]
Toxicity (e.g., LD50) [Insert Value][e.g., Literature, SDS]
Reactivity [Describe Reactivity Hazards][e.g., Incompatible Materials, SDS]
Personal Protective Equipment (PPE) [List Required PPE][e.g., Institutional Guidelines, SDS]

Experimental Protocol: Waste Characterization

To ensure proper disposal, a preliminary characterization of the this compound waste stream is necessary.

Objective: To determine the hazardous characteristics of the this compound waste.

Materials:

  • This compound waste sample

  • Calibrated pH meter

  • Flash point apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • pH Determination:

    • Calibrate the pH meter using standard buffer solutions.

    • Measure the pH of the this compound waste sample.

    • Record the pH value.

  • Flash Point Determination:

    • Follow the operating instructions for the specific flash point apparatus.

    • Determine the flash point of the this compound waste sample.

    • Record the temperature.

  • Reactivity Assessment:

    • Consult the Safety Data Sheet (SDS) for this compound to identify incompatible materials.

    • Ensure the waste is not mixed with incompatible substances.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G A Step 1: Hazard Identification - Review SDS - Characterize waste B Step 2: Segregation - Isolate this compound waste from other chemical streams A->B C Step 3: Containerization - Use a compatible, labeled, and sealed container B->C D Step 4: Labeling - Attach a hazardous waste label with all required information C->D E Step 5: Storage - Store in a designated, well-ventilated, and secure area D->E F Step 6: Disposal Request - Contact Environmental Health & Safety (EHS) for pickup E->F

Caption: this compound Disposal Workflow

Detailed Disposal Procedures

Step 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound waste, consult the Safety Data Sheet (SDS).[1][2][3][4] Always wear appropriate PPE, including but not limited to:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat

Step 2: Waste Segregation

To prevent dangerous reactions, this compound waste must be segregated from other chemical waste streams.[5] Do not mix this compound with incompatible materials as identified in the SDS.

Step 3: Containerization

  • Select a container that is compatible with this compound. The container must be in good condition, with no leaks or cracks.[5]

  • The container must have a secure lid to prevent spills.[5]

  • Keep the container closed except when adding waste.[5]

Step 4: Labeling

All this compound waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must include:

  • The full chemical name: "this compound Waste"

  • The primary hazards (e.g., flammable, corrosive, toxic)

  • The date accumulation started

  • The name of the principal investigator or lab supervisor

Step 5: Storage

Store the labeled this compound waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated

  • Away from ignition sources if the waste is flammable

  • In secondary containment to control any potential leaks[5]

Step 6: Disposal

Dispose of this compound waste through a licensed waste disposal contractor.[1][4][6] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not dispose of this compound down the drain or in the regular trash.[5]

Spill and Emergency Procedures

In the event of a this compound spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS.

  • Contain (if safe to do so): For small spills, and only if you are trained and have the proper PPE, contain the spill with an appropriate absorbent material.

  • Clean-up: For large spills, wait for the EHS emergency response team.

For any exposure, consult the SDS for first-aid measures and seek immediate medical attention.[1][4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.